DS-1205b free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEILZXFYPPMTR-SSEXGKCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42FN5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DS-1205b Free Base: A Technical Guide to its Mechanism of Action as a Selective AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] Its mechanism of action centers on blocking the AXL signaling pathway, a critical driver of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] By inhibiting AXL, DS-1205b resensitizes tumors to EGFR-TKI therapy and delays the onset of resistance, offering a promising strategy to extend the therapeutic benefit of these targeted agents.[2][3] This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of DS-1205b.
Core Mechanism of Action: AXL Kinase Inhibition
DS-1205b functions as a highly selective and potent inhibitor of the AXL receptor tyrosine kinase, also known as tyrosine-protein kinase receptor UFO.[4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its upregulation has been identified as a key mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[1][2]
Upon activation by its ligand, growth arrest-specific 6 (GAS6), AXL initiates downstream signaling cascades, including the PI3K-AKT and MAPK-ERK pathways, which promote cell survival, proliferation, and migration.[3][5] In the context of EGFR-TKI resistance, AXL signaling provides a "bypass" route for tumor cells to evade the effects of EGFR blockade.[3] DS-1205b directly inhibits the kinase activity of AXL, thereby preventing its phosphorylation and the subsequent activation of these downstream survival pathways.[3][5]
The chemical structure of DS-1205b is presented below.
Quantitative Efficacy Data
The potency and selectivity of DS-1205b have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Metric | Value (nM) | Reference |
| AXL (UFO) | Biochemical Assay | IC50 | 1.3 | [4][6] |
| AXL | Mobility Shift Assay | % Inhibition | >80% | [4] |
| hGAS6-induced cell migration | Cell-based Assay | EC50 | 2.7 | [4] |
| TRKA | Biochemical Assay | IC50 | 407 | [6][7] |
| MER | Biochemical Assay | IC50 | 63 | [6] |
| MET | Biochemical Assay | IC50 | 104 | [6][8] |
Table 2: In Vivo Antitumor Activity in NIH3T3-AXL Allograft Model
| Dose (mg/kg) | Tumor Growth Inhibition | Tumor Regression | Reference |
| 3.1 - 50 | 39% - 94% | - | [3] |
| 6.3 - 50 | - | 54% - 86% | [3][4] |
Table 3: In Vivo Efficacy in Combination with EGFR-TKIs in HCC827 Xenograft Model
| Combination Therapy | Effect | Quantitative Measure | Reference |
| DS-1205b + Erlotinib (B232) | Delayed onset of tumor resistance | - | [2][3] |
| DS-1205b (25 mg/kg) + Erlotinib | Restored antitumor activity | 47% tumor growth inhibition | [3] |
| DS-1205b (50 mg/kg) + Erlotinib | Restored antitumor activity | 97% tumor growth inhibition | [3] |
| DS-1205b + Osimertinib (B560133) | Delayed onset of tumor resistance | - | [2][3] |
Signaling Pathway Modulation
DS-1205b, in combination with EGFR-TKIs, effectively suppresses the downstream signaling pathways that are aberrantly activated during the development of resistance.
As depicted in the diagram, long-term treatment with EGFR-TKIs can lead to the upregulation of AXL, which then takes over the activation of downstream survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK, rendering the EGFR-TKI ineffective.[2][3] DS-1205b's inhibition of AXL blocks this bypass mechanism.[3] Co-treatment with an EGFR-TKI and DS-1205b leads to a more complete shutdown of these pro-survival signals.[3] For instance, in HCC827 cells, the combination of osimertinib and DS-1205b completely inhibited AKT phosphorylation at the lowest tested concentrations (16 nM).[3]
Experimental Protocols
The following outlines the methodologies for key experiments that have elucidated the mechanism of action of DS-1205b.
In Vitro AXL Phosphorylation Inhibition Assay
-
Objective: To determine the inhibitory effect of DS-1205b on AXL and AKT phosphorylation.
-
Cell Line: NIH3T3-AXL cells.
-
Methodology:
-
Cells are seeded and cultured.
-
Cells are treated with varying concentrations of DS-1205b.
-
AXL phosphorylation is induced by the addition of its ligand, hGAS6.
-
Cell lysates are collected and subjected to Western blot analysis.
-
Phosphorylation levels of AXL and downstream targets like AKT are detected using specific antibodies.[5]
-
Cell Migration Assay
-
Objective: To assess the effect of DS-1205b on hGAS6-induced cell migration.
-
Cell Line: NIH3T3-AXL cells.
-
Methodology:
-
A real-time cell migration assay is performed using a specialized plate with microelectrodes.
-
Cells are seeded in the upper chamber.
-
The lower chamber contains media with hGAS6 to act as a chemoattractant.
-
Cells are treated with a range of DS-1205b concentrations.
-
The migration of cells to the lower chamber is monitored in real-time by measuring changes in electrical impedance.[4]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of DS-1205b alone and in combination with EGFR-TKIs.
-
Animal Model: Nude mice.
-
Cell Lines for Xenografts:
-
Methodology:
-
Tumor cells are subcutaneously implanted into the mice.
-
Once tumors reach a specified volume, mice are randomized into treatment groups.
-
Treatment groups may include vehicle control, DS-1205b monotherapy, EGFR-TKI monotherapy, and the combination of DS-1205b and an EGFR-TKI.[3]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for AXL expression or Western blotting to assess target engagement.[5]
-
Clinical Context
Preclinical findings have led to the clinical investigation of DS-1205b (and its orally bioavailable form, DS-1205c) in patients with EGFR-mutant NSCLC who have developed resistance to TKI therapy.[9][10][11] Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of DS-1205c in combination with gefitinib (B1684475) and osimertinib.[10][12] While these early studies have established a manageable safety profile, further investigation is needed to determine the clinical efficacy of this combination strategy.[10][12]
Conclusion
DS-1205b is a selective AXL kinase inhibitor that has demonstrated significant preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC models. Its mechanism of action, centered on the blockade of the AXL-mediated bypass signaling pathway, provides a strong rationale for its continued investigation in clinical settings. The data summarized herein offer a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of AXL inhibition.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
DS-1205b: An In-Depth Technical Profile of AXL Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the AXL kinase selectivity profile of DS-1205b, a potent and selective small-molecule inhibitor. DS-1205b has been investigated for its potential to overcome resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC).[1][2][3] A thorough understanding of its selectivity is critical for elucidating its mechanism of action and predicting its therapeutic window and potential off-target effects.
Quantitative Kinase Selectivity Profile
DS-1205b is a highly potent inhibitor of AXL kinase with an IC50 value of 1.3 nM.[4][5][6] Its selectivity has been evaluated against a broad panel of kinases, demonstrating significant selectivity for AXL over other kinases, including other members of the TAM (TYRO3, AXL, MER) family.[4][5]
Table 1: IC50 Values of DS-1205b Against Selected Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. AXL |
|---|---|---|
| AXL | 1.3 | 1 |
| MER | 63 | ~48-fold |
| MET | 104 | ~80-fold |
| TRKA | 407 | ~313-fold |
Data sourced from MedChemExpress and DC Chemicals.[4][5]
A broader screening of DS-1205b against 161 kinases using a mobility shift assay confirmed its high selectivity.[7] This high degree of selectivity is a key characteristic, suggesting a lower likelihood of off-target toxicities driven by inhibition of other kinases.
AXL Signaling and Mechanism of Inhibition
AXL is a receptor tyrosine kinase (RTK) that, upon binding its ligand Gas6 (growth arrest-specific 6), activates several downstream signaling pathways crucial for cell survival, proliferation, migration, and therapy resistance.[8][9][10][11][12] Upregulation of AXL is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[1][2][3][13]
DS-1205b functions by directly inhibiting the kinase activity of AXL, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][13] This action can restore sensitivity to EGFR inhibitors in resistant cancer cells.[1][14][15]
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity profile of a kinase inhibitor like DS-1205b involves screening the compound against a large panel of purified kinases. Common methodologies include radiometric, fluorescence-based, or luminescence-based assays that measure the enzymatic activity of each kinase in the presence of the inhibitor.[16][17][18]
General Protocol: In Vitro Kinase Assay (Radiometric Example)
This protocol outlines a typical workflow for determining the IC50 of an inhibitor against a panel of kinases using a radiometric assay, which measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.[16][18]
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., DS-1205b) in a suitable solvent like DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup:
-
In a multi-well plate (e.g., 96- or 384-well), add the kinase reaction buffer.
-
Add the specific purified recombinant kinase for each assay.
-
Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-kinase binding.
-
-
Kinase Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture containing the specific peptide or protein substrate and radiolabeled ATP (e.g., [γ-³³P]ATP). The concentration of ATP is typically kept near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.[16]
-
Incubate the reaction for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[16]
-
After drying the plate, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Summary and Conclusion
DS-1205b is a potent AXL kinase inhibitor characterized by a high degree of selectivity. The quantitative data from in vitro kinase profiling demonstrates a significant therapeutic window between the inhibition of its primary target, AXL, and other off-target kinases. This selectivity is fundamental to its proposed mechanism of action, which involves reversing acquired resistance to other targeted therapies like EGFR inhibitors. The detailed experimental protocols and workflows provide a framework for the rigorous scientific evaluation required to characterize such targeted inhibitors for clinical development.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAM Receptor (Tyro3-Axl-Mer) | DC Chemicals [dcchemicals.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
DS-1205b Free Base: A Technical Guide to a Novel AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1205b is a potent and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of DS-1205b free base. Detailed experimental protocols for key assays and a summary of its efficacy in preclinical models, particularly in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), are presented.[1][5]
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a critical mediator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1][6] Upregulation of AXL signaling has been implicated as a key mechanism of acquired resistance to EGFR-TKIs, such as erlotinib (B232) and osimertinib, in EGFR-mutant NSCLC.[1][5][7] DS-1205b has been developed to target this resistance pathway, showing promise in restoring sensitivity to EGFR-targeted therapies.[1][8][9]
Structure and Physicochemical Properties
The chemical structure of this compound is provided below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C41H42FN5O7 | [3][4] |
| Molecular Weight | 735.81 g/mol | [3][4] |
| CAS Number | 1855860-24-0 | [3][4] |
| Solubility | 10 mM in DMSO | [4] |
Mechanism of Action and Signaling Pathway
DS-1205b functions as a selective inhibitor of AXL kinase.[1][4] In the context of EGFR-TKI resistance in NSCLC, upregulation of AXL provides a bypass signaling pathway that reactivates downstream pro-survival signals, primarily through the PI3K/AKT pathway, even in the presence of EGFR inhibition.[1][10][11] DS-1205b directly inhibits the phosphorylation of AXL, thereby blocking this bypass mechanism and restoring the efficacy of EGFR-TKIs.[1]
Quantitative Biological Data
The biological activity of DS-1205b has been characterized through various in vitro and in vivo studies.
Table 2: In Vitro Activity of DS-1205b
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (AXL Kinase) | AXL | 1.3 nM | [2][3][4][12] |
| IC50 (MER Kinase) | MER | 63 nM | [12] |
| IC50 (MET Kinase) | MET | 104 nM | [12] |
| IC50 (TRKA Kinase) | TRKA | 407 nM | [12] |
| EC50 (Cell Migration) | NIH3T3-AXL | 2.7 nM | [1][2] |
Table 3: In Vivo Antitumor Efficacy of DS-1205b in an Erlotinib-Resistant HCC827 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| DS-1205b | 25 mg/kg | 47% | [1] |
| DS-1205b | 50 mg/kg | 97% | [1] |
| Erlotinib + DS-1205b | 25 mg/kg (Erlotinib) + 12.5 mg/kg (DS-1205b) | Significant delay in resistance | [1] |
| Erlotinib + DS-1205b | 25 mg/kg (Erlotinib) + 25 mg/kg (DS-1205b) | Significant delay in resistance | [1] |
| Erlotinib + DS-1205b | 25 mg/kg (Erlotinib) + 50 mg/kg (DS-1205b) | Significant delay in resistance | [1] |
Experimental Protocols
AXL Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes the determination of the IC50 value of DS-1205b against AXL kinase.[13][14][15][16][17]
Materials:
-
AXL Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compound (DS-1205b)
-
Kinase Buffer
-
384-well plate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of DS-1205b in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 4 µL of the diluted DS-1205b or vehicle (DMSO) to the wells of a 384-well plate.[13]
-
Kinase/Antibody Mixture: Prepare a 2X solution of AXL kinase and Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.[13]
-
Tracer Addition: Prepare a 4X solution of the kinase tracer in kinase buffer. Add 4 µL of this solution to each well.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[13]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the DS-1205b concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hGAS6-Induced Cell Migration Assay (Transwell Assay)
This protocol outlines the procedure to assess the inhibitory effect of DS-1205b on the migration of AXL-expressing cells induced by its ligand, hGAS6.[18][19][20][21][22]
Materials:
-
NIH3T3-AXL cells[1]
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing 10% Fetal Bovine Serum (FBS)
-
Recombinant human GAS6 (hGAS6)[1]
-
DS-1205b
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture NIH3T3-AXL cells to 70-80% confluency. Serum-starve the cells overnight.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of medium containing 10% FBS and hGAS6 (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of DS-1205b or vehicle. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts and allow them to dry. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm. Alternatively, count the number of migrated cells in several microscopic fields.
-
Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the DS-1205b concentration.
Erlotinib-Resistant NSCLC Xenograft Model
This protocol describes the establishment of an erlotinib-resistant tumor model and the evaluation of DS-1205b's efficacy.[1][23][24][25][26][27]
Materials:
-
HCC827 human NSCLC cell line[1]
-
Female athymic nude mice (6-8 weeks old)
-
Erlotinib
-
DS-1205b
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells into the flank of each mouse.
-
Establishment of Erlotinib Resistance: Once tumors reach a volume of approximately 150-200 mm³, begin daily oral administration of erlotinib (25 mg/kg). Continue treatment until tumors exhibit progressive growth, indicating acquired resistance.[1]
-
Treatment Phase: Randomize mice with erlotinib-resistant tumors into treatment groups:
-
Vehicle control
-
Erlotinib (25 mg/kg, daily)
-
DS-1205b (e.g., 12.5, 25, 50 mg/kg, twice daily)
-
Erlotinib (25 mg/kg, daily) + DS-1205b (e.g., 12.5, 25, 50 mg/kg, twice daily)
-
-
Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition for each group compared to the control.
Western Blot Analysis of AXL and AKT Phosphorylation
This protocol is for assessing the phosphorylation status of AXL and its downstream effector AKT in treated cells.
Materials:
-
Erlotinib-resistant HCC827 cells[1]
-
DS-1205b
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pAXL, anti-AXL, anti-pAKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed erlotinib-resistant HCC827 cells and treat with various concentrations of DS-1205b for 2 hours.[28]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total AXL and AKT.
Conclusion
DS-1205b is a potent and selective AXL kinase inhibitor with demonstrated preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC models.[1][5][8] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of DS-1205b and other AXL inhibitors.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. probechem.com [probechem.com]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. d-nb.info [d-nb.info]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. corning.com [corning.com]
- 22. protocols.io [protocols.io]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. crownbio.com [crownbio.com]
- 25. crownbio.com [crownbio.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. oncotarget.com [oncotarget.com]
The Role of AXL in EGFR-TKI Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a major clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). While second-site mutations in EGFR, such as T790M, and amplification of the MET proto-oncogene are well-established resistance mechanisms, a significant portion of resistant cases remain unexplained. Emerging evidence has solidified the role of the receptor tyrosine kinase AXL as a key player in mediating EGFR-TKI resistance. Activation of the AXL signaling pathway provides a "bypass" mechanism, allowing cancer cells to evade EGFR blockade and maintain downstream pro-survival signaling. This guide provides an in-depth technical overview of the role of AXL in EGFR-TKI resistance, including the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols for investigating this phenomenon, and visual representations of the critical pathways and workflows involved.
The AXL Signaling Pathway: A Bypass Route to Survival
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its primary ligand is the Growth Arrest-Specific 6 (GAS6) protein. Upon binding of GAS6, AXL dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival, proliferation, migration, and invasion. In the context of EGFR-TKI resistance, upregulation and activation of the AXL pathway allows cancer cells to bypass their dependency on EGFR signaling.
Key downstream signaling pathways activated by AXL include:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: Stimulates cell proliferation and growth.
-
NF-κB Pathway: Regulates inflammation, cell survival, and proliferation.
Activation of these pathways in the presence of an EGFR-TKI effectively restores the signaling that was inhibited by the drug, leading to therapeutic resistance.[1][2][3]
AXL signaling bypasses EGFR-TKI inhibition.
AXL and Epithelial-to-Mesenchymal Transition (EMT)
A growing body of evidence links AXL activation with the induction of an Epithelial-to-Mesenchymal Transition (EMT) phenotype.[1][4] EMT is a cellular reprogramming process characterized by the loss of epithelial characteristics and the acquisition of mesenchymal traits, leading to increased motility, invasion, and drug resistance. In NSCLC, AXL overexpression is often associated with increased expression of mesenchymal markers like vimentin (B1176767) and N-cadherin, and decreased expression of the epithelial marker E-cadherin.[5] This suggests a feed-forward loop where AXL activation promotes EMT, which in turn can contribute to sustained AXL expression and a more aggressive, drug-resistant tumor phenotype.
Interplay between AXL, EMT, and drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of AXL in EGFR-TKI resistance.
Table 1: In Vitro Sensitivity to EGFR-TKIs
| Cell Line | Parental/Resistant | EGFR-TKI | IC50 (nM) | Fold Resistance | Reference |
| HCC827 | Parental | Erlotinib | ~5 | - | [6] |
| HCC827 | Erlotinib Resistant (ER) | Erlotinib | >10,000 | >2000 | [6] |
| HCC827 | Parental | Gefitinib | - | - | |
| HCC827/GR | Gefitinib Resistant | Gefitinib | >1000-fold higher than parental | >1000 | [3][4] |
| HCC827/ER2 | Erlotinib Resistant | Erlotinib | >1000-fold higher than parental | >1000 | [3][4] |
| PC9 | Parental | Erlotinib | - | - | |
| PC9/ER | Erlotinib Resistant | Erlotinib | ~37.4-fold higher than parental | ~37.4 | [7] |
Table 2: AXL and GAS6 Expression in Resistant Tumors
| Parameter | Patient Cohort/Model | Finding | Percentage/Fold Change | Reference |
| AXL mRNA Expression | Erlotinib Resistant (ER) HCC827 cell lines | Significantly higher than parental | - | [8] |
| AXL mRNA Expression | 17 Erlotinib Resistant (ER) tumors (xenograft) | 15 of 17 tumors had higher expression | 88% | [5][8] |
| AXL Protein Expression | 35 matched patient samples (pre- and post-TKI resistance) | Increased expression (2+ or greater) in resistant tumors | 20% (7/35) | [6][9] |
| GAS6 Protein Expression | 28 matched patient samples (pre- and post-TKI resistance) | Increased expression (2+ or greater) in resistant tumors | 25% (7/28) | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of AXL in EGFR-TKI resistance.
Generation of EGFR-TKI Resistant Cell Lines
Objective: To establish cell line models of acquired resistance to EGFR-TKIs.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., HCC827, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR-TKI (e.g., Erlotinib, Gefitinib)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture EGFR-mutant NSCLC cells in complete growth medium.
-
Initiate treatment with a low concentration of the EGFR-TKI (e.g., 10 nM Erlotinib).
-
Monitor cell viability. Once the cell population recovers and resumes proliferation, gradually increase the concentration of the EGFR-TKI in a stepwise manner.
-
Continue this dose escalation over several months until the cells are able to proliferate in a high concentration of the EGFR-TKI (e.g., >1 µM Erlotinib).
-
Isolate and expand resistant clones.
-
Confirm resistance by performing a cell viability assay (see Protocol 4.2) to determine the IC50 of the resistant cells compared to the parental cells.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR-TKIs and assess the effect of AXL inhibition on TKI sensitivity.
Materials:
-
Parental and resistant NSCLC cells
-
96-well opaque-walled plates
-
EGFR-TKI (e.g., Erlotinib)
-
AXL inhibitor (optional)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the EGFR-TKI and/or AXL inhibitor.
-
Treat the cells with the drugs for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for AXL and Downstream Signaling
Objective: To assess the expression and phosphorylation status of AXL, EGFR, and downstream signaling proteins.
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXL, anti-p-AXL, anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) for AXL in FFPE Tissue
Objective: To evaluate AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase)
-
Blocking serum
-
Primary antibody (anti-AXL)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-AXL antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Score the staining intensity and percentage of positive cells.
Co-Immunoprecipitation (Co-IP) of AXL and EGFR
Objective: To determine if AXL and EGFR physically interact in NSCLC cells.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-AXL or anti-EGFR)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Primary antibodies for western blotting (anti-AXL and anti-EGFR)
Protocol:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against both AXL and EGFR.
Experimental and Therapeutic Workflow
The investigation of AXL-mediated resistance and the development of therapeutic strategies typically follow a structured workflow.
Workflow for investigating AXL in EGFR-TKI resistance.
Conclusion and Future Directions
The activation of the AXL receptor tyrosine kinase is a clinically relevant mechanism of acquired resistance to EGFR-TKIs in NSCLC. AXL provides a bypass signaling pathway that reactivates pro-survival signals in the presence of EGFR inhibition, often in conjunction with an EMT phenotype. The data strongly support the therapeutic potential of co-targeting EGFR and AXL to overcome or delay the onset of resistance. Future research should focus on the development of more potent and selective AXL inhibitors, the identification of predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies, and the design of rational combination strategies to combat the complex and adaptive nature of drug resistance in NSCLC.
References
- 1. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
DS-1205b Free Base: A Technical Whitepaper on its Discovery and Development as a Novel AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a critical mediator of therapeutic resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4][5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of DS-1205b and its derivatives. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction: The Challenge of EGFR-TKI Resistance and the Role of AXL
Tyrosine kinase inhibitors targeting EGFR have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of these therapies is often limited by the development of acquired resistance. One of the key mechanisms of resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase emerging as a significant contributor.[3][4][5][6] Upregulation of AXL signaling allows cancer cells to circumvent the EGFR blockade, leading to continued proliferation and survival.[3][4] This has created a pressing need for therapeutic strategies that can overcome AXL-mediated resistance. DS-1205b was developed to address this unmet need.
Discovery and Preclinical Development of DS-1205b
DS-1205b is an orally bioavailable, small-molecule inhibitor designed to selectively target AXL kinase.[7][8] Preclinical investigations have demonstrated its potent anti-tumor activity, both as a monotherapy in AXL-driven models and in combination with EGFR TKIs to overcome resistance.
In Vitro Efficacy
DS-1205b has shown potent and selective inhibition of AXL kinase activity in biochemical and cell-based assays.
| Assay Type | Target | Metric | Value | Cell Line/System | Reference |
| Biochemical Assay | AXL | IC50 | 1.3 nM | N/A | [1][2] |
| Biochemical Assay | MER | IC50 | 63 nM | N/A | [2] |
| Biochemical Assay | TRKA | IC50 | 104 nM | N/A | [2] |
| Biochemical Assay | MET | IC50 | 407 nM | N/A | [2] |
| Cell Migration Assay | AXL | EC50 | 2.7 nM | NIH3T3-UFO (AXL) | [1] |
| Cell Index Suppression | AXL | Conc. | 3.3 - 33 nM | NIH3T3-UFO (AXL) | [1] |
| Cell Growth Assay | AXL | Relative Growth | 43.1% (0.1 µM DS-1205c) | NCI-H1975 (T790M+) | [7] |
| Cell Growth Assay | AXL | Relative Growth | 2.2% (1 µM DS-1205c) | NCI-H1975 (T790M+) | [7] |
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the anti-tumor effects of DS-1205b.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| NIH3T3-AXL Allograft | DS-1205b Monotherapy | 3.1 - 50 mg/kg | 39-94% tumor growth inhibition | [3] |
| NIH3T3-UFO (AXL) Allograft | DS-1205b Monotherapy | 6.3 - 50 mg/kg | 54-86% tumor regression | [1] |
| HCC827 Xenograft (Erlotinib-Resistant) | DS-1205b + Erlotinib (B232) | 25 mg/kg, 50 mg/kg | 47% and 97% tumor growth inhibition, respectively | [3] |
| HCC827 Xenograft | DS-1205b + Erlotinib | Not specified | Significantly delayed onset of tumor resistance compared to erlotinib alone | [3][5][6] |
| HCC827 Xenograft | DS-1205b + Osimertinib (B560133) | 12.5 - 50 mg/kg | Dose-dependent delay in tumor volume increase in osimertinib-resistant model | [4] |
Mechanism of Action: Overcoming EGFR-TKI Resistance
DS-1205b functions by directly inhibiting the phosphorylation of AXL kinase.[3][4] In the context of EGFR-mutant NSCLC treated with EGFR TKIs, AXL becomes upregulated and activated, providing a "bypass" signal that reactivates downstream pro-survival pathways, notably the PI3K/Akt and MAPK/ERK pathways.[3][4] By blocking AXL phosphorylation, DS-1205b effectively shuts down this escape route.[3][4] Combination treatment with DS-1205b and an EGFR TKI (e.g., erlotinib, osimertinib) leads to a more comprehensive inhibition of downstream signaling, particularly impacting AKT phosphorylation, thereby restoring sensitivity to the EGFR inhibitor.[3]
Caption: DS-1205b inhibits AXL, blocking a key bypass pathway for EGFR-TKI resistance.
Experimental Protocols
In Vitro Phosphorylation Inhibition Assay
-
Cell Line: HCC827 (human EGFR-mutant NSCLC cell line).[3]
-
Treatment:
-
Incubation: Cells were incubated with the compounds for 2 hours.[3]
-
Analysis:
-
Following incubation, cells were collected and lysed.
-
Protein lysates were subjected to Western blot analysis to evaluate the phosphorylation status of EGFR, AKT, and ERK.[3]
-
In Vivo Xenograft Studies
-
Animal Model: Nude mice bearing subcutaneously implanted tumors.[9]
-
Cell Lines for Xenografts:
-
Treatment Regimen (Erlotinib Resistance Model):
-
Treatment Regimen (Osimertinib Resistance Model):
-
Mice with HCC827 xenografts were treated with osimertinib to establish acquired resistance.
-
Combination therapy with DS-1205b (at doses of 12.5, 25, or 50 mg/kg) and osimertinib was then initiated.[4]
-
-
Endpoints:
-
Tumor volume was measured regularly to assess tumor growth inhibition and delay in resistance.
-
Body weight was monitored to assess toxicity.
-
At the end of the study, tumors were excised for further analysis, such as Western blotting to confirm target engagement (inhibition of AXL phosphorylation).[9]
-
Caption: Preclinical evaluation workflow for DS-1205b in vitro and in vivo.
Clinical Development
The promising preclinical data for DS-1205b led to its advancement into clinical trials. It is important to note that clinical studies have largely utilized DS-1205c, a sulfate (B86663) trihydrate of DS-1205a (the free form of DS-1205b).[10]
-
NCT03599518: A Phase 1, first-in-human study evaluating the safety and tolerability of DS-1205c in combination with gefitinib (B1684475) in Japanese patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on EGFR-TKI therapy.[7][8] The study found that DS-1205c was generally safe and well-tolerated, with a recommended dose of 800 mg twice daily for expansion cohorts when combined with gefitinib.[7][8] No complete or partial responses were observed, but 25% of patients achieved stable disease.[7][8]
-
NCT03255083: A Phase 1 study investigating DS-1205 in combination with osimertinib.[4] This combination did show dose-limiting toxicities, including pneumonia and increased alanine (B10760859) aminotransferase.[4]
Conclusion and Future Directions
DS-1205b is a selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming resistance to EGFR TKIs in NSCLC models. By targeting the AXL bypass signaling pathway, it restores the efficacy of drugs like erlotinib and osimertinib. Early clinical data for its derivative, DS-1205c, have established a safety profile and recommended dose for combination therapy. Further research is warranted to optimize combination strategies, identify patient populations most likely to benefit, and explore the potential of AXL inhibition in other cancer types where it may play a role in drug resistance. The development of DS-1205b represents a rational, mechanism-based approach to addressing the challenge of acquired resistance in targeted cancer therapy.
References
- 1. | BioWorld [bioworld.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of DS-1205b: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for DS-1205b, a potent and selective inhibitor of the AXL receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. DS-1205b has demonstrated significant potential in overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models.
Core Mechanism of Action: AXL Inhibition
DS-1205b is an orally bioavailable small molecule that selectively targets and inhibits the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[1] Notably, AXL upregulation has been identified as a key mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[1][2][3] DS-1205b functions by blocking AXL-mediated signal transduction pathways, thereby inhibiting tumor cell proliferation and migration.[1]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for DS-1205b in the context of EGFR-TKI resistance. In EGFR-mutant NSCLC, initial treatment with EGFR-TKIs (e.g., erlotinib, osimertinib) is often effective. However, prolonged treatment can lead to the upregulation of AXL, which provides a "bypass" signaling pathway for cell survival and proliferation, rendering the EGFR-TKIs ineffective. DS-1205b directly inhibits the phosphorylation of AXL, thereby blocking this bypass pathway and restoring sensitivity to EGFR-TKIs.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of DS-1205b.
Table 1: In Vitro Activity of DS-1205b
| Assay Type | Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | - | IC₅₀ (AXL) | 1.3 nM | [4][5] |
| Kinase Inhibition | - | IC₅₀ (MER) | 63 nM | [6] |
| Kinase Inhibition | - | IC₅₀ (MET) | 104 nM | [6] |
| Kinase Inhibition | - | IC₅₀ (TRKA) | 407 nM | [6] |
| Cell Migration | NIH3T3-AXL | EC₅₀ | 2.7 nM | [2][3] |
| Cell Growth | NIH3T3-AXL | GI₅₀ | >10,000 nM | [6] |
Table 2: In Vivo Antitumor Activity of DS-1205b in Xenograft Models
| Model | Treatment | Dosage (mg/kg) | Tumor Growth Inhibition | Reference |
| NIH3T3-AXL | DS-1205b | 3.1 | 39% | [2][3] |
| NIH3T3-AXL | DS-1205b | 6.3 | 54% | [5] |
| NIH3T3-AXL | DS-1205b | 12.5 | - | [2] |
| NIH3T3-AXL | DS-1205b | 25 | - | [2] |
| NIH3T3-AXL | DS-1205b | 50 | 94% | [2][3] |
| HCC827 (Erlotinib-resistant) | DS-1205b + Erlotinib | 25 | 47% (restored activity) | [2][3] |
| HCC827 (Erlotinib-resistant) | DS-1205b + Erlotinib | 50 | 97% (restored activity) | [2][3] |
| HCC827 (Osimertinib-resistant) | DS-1205b + Osimertinib | 12.5 | Delayed resistance | [2] |
| HCC827 (Osimertinib-resistant) | DS-1205b + Osimertinib | 25 | Delayed resistance | [2] |
| HCC827 (Osimertinib-resistant) | DS-1205b + Osimertinib | 50 | Delayed resistance | [2] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro AXL Phosphorylation Inhibition Assay
Objective: To determine the inhibitory effect of DS-1205b on AXL phosphorylation in a cellular context.
Methodology:
-
Cell Culture: NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were cultured in appropriate media.
-
Compound Treatment: Cells were treated with varying concentrations of DS-1205b for 2 or 24 hours.
-
Cell Lysis: After treatment, cells were lysed to extract total protein.
-
Western Blot Analysis: Protein lysates were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies specific for phosphorylated AXL (p-AXL) and total AXL.
-
Detection: An appropriate secondary antibody conjugated to a detection enzyme was used, and the signal was visualized. The intensity of the p-AXL band relative to the total AXL band was quantified to determine the extent of inhibition.[2][7]
Cell Migration Assay
Objective: To assess the effect of DS-1205b on hGAS6-induced cell migration.
Methodology:
-
Cell Seeding: NIH3T3-AXL cells were seeded into the upper chamber of a transwell plate.
-
Chemoattractant: Human GAS6 (hGAS6), the ligand for AXL, was added to the lower chamber to act as a chemoattractant.
-
Compound Treatment: DS-1205b was added to the upper chamber at various concentrations.
-
Incubation: The plate was incubated to allow for cell migration through the porous membrane of the transwell.
-
Quantification: Non-migrated cells were removed from the upper surface of the membrane. Migrated cells on the lower surface were stained and counted under a microscope. The half-maximal effective concentration (EC₅₀) was calculated.[2]
In Vivo Xenograft Model of Acquired EGFR-TKI Resistance
Objective: To evaluate the efficacy of DS-1205b in delaying or overcoming acquired resistance to EGFR-TKIs in a mouse model.
Methodology:
-
Cell Line: Human EGFR-mutant NSCLC cell line HCC827 was used.
-
Tumor Implantation: HCC827 cells were subcutaneously implanted into nude mice.
-
Induction of Resistance: Once tumors were established, mice were treated with an EGFR-TKI (erlotinib or osimertinib) until resistance developed, as evidenced by tumor regrowth.
-
Combination Treatment: Upon development of resistance, mice were randomized into groups to receive vehicle, EGFR-TKI alone, DS-1205b alone, or a combination of the EGFR-TKI and DS-1205b.
-
Tumor Volume Measurement: Tumor volumes were measured regularly using calipers.
-
Endpoint: The study continued until tumors reached a predetermined size or for a specified duration. The delay in tumor growth and tumor growth inhibition were calculated.[2][3]
Conclusion
The preclinical data for DS-1205b strongly support its development as a therapeutic agent for cancers driven by AXL signaling, particularly in the context of acquired resistance to EGFR-TKIs in NSCLC. Its high potency and selectivity for AXL, coupled with demonstrated efficacy in both in vitro and in vivo models, highlight its potential to address a significant unmet medical need. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. oncotarget.com [oncotarget.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medkoo.com [medkoo.com]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Guide to DS-1205b, DS-1205a, and DS-1205c in the Context of Overcoming EGFR-TKI Resistance
Introduction
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) presents a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). A key mechanism implicated in this resistance is the upregulation of the AXL receptor tyrosine kinase, which activates alternative survival pathways. The DS-1205 series of compounds, developed by Daiichi Sankyo, represents a promising strategy to counteract this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical and clinical data related to DS-1205b and its related compounds, DS-1205a and DS-1205c, for researchers, scientists, and drug development professionals.
Compound Interrelationships
The DS-1205 series consists of closely related chemical entities:
-
DS-1205a: The active free base form of the AXL inhibitor.
-
DS-1205b: The sulfate (B86663) trihydrate of DS-1205a, utilized in preclinical studies.
-
DS-1205c: The orally bioavailable small molecule administered in clinical trials, which is converted to the active form, DS-1205a, in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for the DS-1205 compounds from preclinical investigations.
Table 1: In Vitro Kinase Inhibitory Activity of DS-1205b [1][2]
| Kinase | IC₅₀ (nM) |
| AXL | 1.3 |
| MER | 63 |
| MET | 104 |
| TRKA | 407 |
Table 2: In Vitro Cellular Activity of DS-1205b [2]
| Assay | Cell Line | EC₅₀ (nM) |
| hGAS6-induced Migration | NIH3T3-AXL | 2.7 |
Table 3: In Vivo Antitumor Efficacy of DS-1205b in an NIH3T3-AXL Allograft Model [2]
| Dose (mg/kg, bid) | Tumor Growth Inhibition (%) |
| 3.1 | 39 |
| 6.3 | - |
| 12.5 | - |
| 25 | 47 |
| 50 | 94-97 |
Table 4: In Vitro Efficacy of DS-1205b in Combination with EGFR-TKIs in HCC827 Cells [2]
| Treatment | Erlotinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) |
| EGFR-TKI alone (Parental) | 11.3 | 9.2 |
| EGFR-TKI alone (Erlotinib-Resistant) | 4278.4 | - |
| EGFR-TKI alone (Osimertinib-Resistant) | - | 3975.9 |
Signaling Pathways and Mechanism of Action
DS-1205b acts as a potent and selective inhibitor of AXL kinase. In the context of EGFR-TKI resistance in NSCLC, upregulation of AXL provides a bypass signaling pathway that allows cancer cells to survive and proliferate despite the inhibition of EGFR. DS-1205b directly targets and inhibits the phosphorylation of AXL, thereby blocking this escape route. This inhibition of AXL signaling, particularly in combination with an EGFR-TKI, leads to a more complete shutdown of downstream pro-survival pathways, such as the PI3K/AKT pathway.
Experimental Protocols
AXL Kinase Inhibition Assay (Mobility Shift Assay)
This assay was utilized to determine the half-maximal inhibitory concentration (IC₅₀) of DS-1205b against AXL kinase.
-
Principle: A mobility shift assay measures the change in the electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase.
-
Procedure:
-
Recombinant human AXL kinase is incubated with a substrate peptide in a kinase reaction buffer containing ATP.
-
DS-1205b at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated and non-phosphorylated substrate peptides are separated by capillary electrophoresis.
-
The amount of phosphorylated substrate is quantified, and the IC₅₀ value is calculated from the dose-response curve.
-
hGAS6-induced Cell Migration Assay
This assay assessed the effect of DS-1205b on the migration of AXL-overexpressing cells.
-
Cell Line: NIH3T3 cells engineered to overexpress human AXL (NIH3T3-AXL).
-
Procedure:
-
NIH3T3-AXL cells are seeded in the upper chamber of a transwell plate with a porous membrane.
-
The lower chamber contains media supplemented with human growth arrest-specific 6 (hGAS6) as a chemoattractant.
-
DS-1205b at various concentrations is added to the upper chamber with the cells.
-
The plate is incubated to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted.
-
The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.
-
Western Blot Analysis for AXL Phosphorylation
This method was used to evaluate the inhibitory effect of DS-1205b on AXL phosphorylation in cancer cells.
-
Cell Lines: HCC827 (EGFR-mutant NSCLC) and its erlotinib- or osimertinib-resistant derivatives.
-
Procedure:
-
Cells are cultured and treated with DS-1205b at various concentrations for a specified duration (e.g., 2 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated AXL (p-AXL).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
The membrane is stripped and re-probed with an antibody for total AXL as a loading control.
-
HCC827 Xenograft Model for In Vivo Efficacy
This animal model was used to assess the antitumor activity of DS-1205b alone and in combination with EGFR-TKIs.
-
Animal Model: Female nude mice.
-
Tumor Implantation: HCC827 cells are subcutaneously inoculated into the mice.
-
Treatment Regimen to Delay Resistance:
-
Once tumors are established, mice are randomized into treatment groups.
-
Vehicle control, DS-1205b alone, EGFR-TKI (erlotinib or osimertinib) alone, or the combination of DS-1205b and an EGFR-TKI are administered.
-
DS-1205b is typically administered orally twice daily (bid) on a 5-days-on/2-days-off schedule.
-
EGFR-TKIs are administered orally once daily.
-
-
Treatment of Established Resistant Tumors:
-
HCC827 xenografts are first treated with an EGFR-TKI until resistance develops (tumor regrowth).
-
Once resistance is established, mice are randomized to continue the EGFR-TKI alone or in combination with DS-1205b.
-
-
Endpoint Analysis: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated to determine efficacy.
Clinical Development of DS-1205c
DS-1205c has been evaluated in Phase I clinical trials in combination with EGFR-TKIs in patients with EGFR-mutant NSCLC who have progressed on prior TKI therapy.
-
NCT03255083: A Phase I study of DS-1205c in combination with osimertinib.
-
NCT03599518: A Phase I study of DS-1205c in combination with gefitinib.
These studies were designed to assess the safety, tolerability, and recommended Phase II dose of the combination therapies. The general protocol involved a dose-escalation phase followed by a dose-expansion phase. Patients received DS-1205c orally twice daily in 21-day cycles.
Conclusion
The DS-1205 series of AXL inhibitors, particularly DS-1205b in preclinical studies and DS-1205c in clinical trials, has demonstrated a clear mechanism of action in overcoming resistance to EGFR-TKIs in NSCLC models. The potent and selective inhibition of AXL kinase by these compounds leads to the blockade of a critical survival pathway in resistant cancer cells. The provided data and experimental methodologies offer a solid foundation for further research and development of this therapeutic strategy. The ongoing clinical evaluation will be crucial in determining the ultimate utility of DS-1205c in the management of EGFR-mutant NSCLC.
References
In Vitro Characterization of DS-1205b: A Selective AXL Kinase Inhibitor
An In-depth Technical Guide for Drug Development Professionals
Introduction: DS-1205b is a novel and potent small-molecule inhibitor targeting the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its upregulation has been implicated as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of DS-1205b, detailing its inhibitory activity, mechanism of action, and effects on downstream signaling pathways.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of DS-1205b were assessed through various biochemical and cell-based assays. The quantitative data from these studies are summarized below.
Table 1: Biochemical Kinase Inhibition Profile of DS-1205b
| Target Kinase | IC50 (nM) | Selectivity vs. AXL |
| AXL | 1.3 | - |
| MER | 62.4 | 48-fold |
| MET | 104 | 80-fold |
| TRKA | 407 | 313-fold |
Data compiled from a mobility shift assay performed in the presence of 1 mM ATP.[5][6]
Table 2: Cellular Activity of DS-1205b in AXL-Overexpressing Cells
| Assay | Cell Line | IC50 (nM) |
| hGAS6-induced Cell Migration | NIH3T3-AXL | 2.7 |
DS-1205b did not show significant inhibition of cell proliferation and viability in NIH3T3-AXL cells, indicating its primary effect is on cell migration.[6]
Table 3: IC50 Values of EGFR TKIs in Parental and Resistant NSCLC Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Erlotinib (B232) | HCC827 (Parental) | 11.3 |
| Erlotinib | HCC827 (Erlotinib-Resistant) | 4,278.4 |
| Osimertinib (B560133) | HCC827 (Parental) | 9.2 |
| Osimertinib | HCC827 (Osimertinib-Resistant) | 3,975.9 |
Upregulation of AXL was observed in the resistant HCC827 cell lines.[1]
Mechanism of Action and Signaling Pathway Analysis
DS-1205b exerts its therapeutic effect by selectively inhibiting the phosphorylation of AXL kinase. In the context of EGFR-TKI resistance, AXL activation provides a bypass signaling pathway that allows cancer cells to survive and proliferate despite the inhibition of EGFR. By blocking AXL, DS-1205b effectively shuts down this escape route.
AXL-Mediated Bypass Signaling in EGFR-TKI Resistance
The following diagram illustrates the signaling pathway involved in AXL-mediated resistance to EGFR inhibitors and the mechanism by which DS-1205b restores sensitivity.
Caption: AXL bypass signaling in EGFR-TKI resistance and inhibition by DS-1205b.
In vitro studies have demonstrated that in NSCLC cells with acquired resistance to erlotinib or osimertinib, AXL expression is upregulated.[1] DS-1205b treatment in these resistant cells leads to a dose-dependent inhibition of AXL phosphorylation.[1] Furthermore, combination treatment of DS-1205b with an EGFR-TKI (erlotinib or osimertinib) resulted in a significant inhibition of downstream signaling molecules such as AKT and ERK, compared to either monotherapy.[1][5] Notably, the combination of DS-1205b and osimertinib led to the complete inhibition of AKT phosphorylation at the lowest tested concentrations.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
This assay is used to determine the direct inhibitory effect of DS-1205b on the enzymatic activity of a panel of kinases.
Caption: Workflow for the biochemical kinase inhibition assay.
Protocol:
-
A panel of 161 recombinant human kinases were used.[5]
-
DS-1205b was serially diluted to various concentrations.
-
The kinase, DS-1205b, and ATP (at a concentration of 1 mM) were incubated together in a reaction buffer.
-
The kinase reaction was initiated by the addition of a fluorescently labeled peptide substrate.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was stopped, and the reaction mixture was subjected to microfluidic capillary electrophoresis.
-
The phosphorylated (product) and non-phosphorylated (substrate) peptides were separated based on their charge and size.
-
The amount of product formed was quantified by detecting the fluorescent signal.
-
The percentage of inhibition at each concentration of DS-1205b was calculated relative to a vehicle control.
-
The IC50 value was determined by fitting the dose-response curve with a four-parameter logistic equation.
Cell Migration Assay (hGAS6-induced)
This assay evaluates the effect of DS-1205b on the migration of AXL-overexpressing cells in response to its ligand, GAS6.
Protocol:
-
NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were cultured to confluence in appropriate media.[1][3][4][5]
-
A scratch or "wound" was created in the cell monolayer using a sterile pipette tip.
-
The cells were washed to remove debris and then incubated with media containing various concentrations of DS-1205b.
-
Human GAS6 (hGAS6) ligand was added to the media to stimulate cell migration.
-
The cells were incubated for a period sufficient to allow for cell migration into the wounded area (e.g., 24 hours).
-
Images of the wound area were captured at the beginning and end of the incubation period.
-
The area of the wound was measured, and the percentage of wound closure was calculated.
-
The inhibitory effect of DS-1205b on cell migration was determined by comparing the wound closure in treated wells to that in vehicle-treated control wells.
-
The IC50 value for migration inhibition was calculated from the dose-response curve.
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the phosphorylation status of AXL and its downstream signaling proteins (e.g., AKT, ERK) in cells treated with DS-1205b.
Protocol:
-
HCC827 cells (parental, erlotinib-resistant, or osimertinib-resistant) were seeded and allowed to attach.[1][5]
-
Cells were treated with DS-1205b at various concentrations for a specified duration (e.g., 2 hours).[1][5] For combination studies, cells were co-treated with an EGFR-TKI.[1][5]
-
After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-AXL, p-AKT, p-ERK) and total protein as a loading control.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands was quantified using densitometry software to determine the relative levels of protein phosphorylation.
Conclusion
The in vitro characterization of DS-1205b demonstrates that it is a potent and highly selective inhibitor of AXL kinase. It effectively inhibits AXL-mediated cell migration and, in combination with EGFR TKIs, can overcome acquired resistance by blocking the AXL bypass signaling pathway. These findings highlight the therapeutic potential of DS-1205b in EGFR-mutant NSCLC and provide a strong rationale for its continued clinical development.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. probechem.com [probechem.com]
DS-1205b Free Base Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for DS-1205b, a selective AXL receptor tyrosine kinase inhibitor. The information is compiled from preclinical and clinical study data to support researchers and professionals in the field of drug development.
Core Target: AXL Receptor Tyrosine Kinase
DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its upregulation has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3][4][5] The primary therapeutic rationale for DS-1205b is to overcome this resistance by inhibiting the AXL signaling pathway, thereby restoring sensitivity to EGFR-TKIs.[2][3][5]
Quantitative In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of DS-1205b as a monotherapy and in combination with EGFR-TKIs.
Table 1: In Vitro Inhibitory Activity of DS-1205b
| Assay Type | Cell Line | Parameter | Value | Reference |
| Mobility Shift Assay | - | IC50 (UFO Kinase) | 1.3 nM | [1] |
| hGAS6-induced Migration | NIH3T3-UFO | EC50 | 2.7 nM | [1] |
| Cell Index Suppression | NIH3T3-UFO | Effective Concentration | 3.3 - 33 nM | [1] |
Table 2: In Vivo Antitumor Efficacy of DS-1205b Monotherapy in NIH3T3-AXL Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition | Tumor Regression | Statistical Significance (vs. vehicle) | Reference |
| 3.1 | 39% | - | P < 0.01 | [4][5] |
| 6.3 | - | 54% | P < 0.001 | [4][5] |
| 50 | 94% | 86% | P < 0.001 | [4][5] |
Table 3: In Vivo Efficacy of DS-1205b in Combination with Erlotinib in Erlotinib-Resistant HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume on Day 100 (mm³) | Reference |
| Erlotinib Monotherapy | 25 (qd) | 814.5 | [5] |
| Erlotinib + DS-1205b | 25 (qd) + 12.5 (bid) | 541.7 | [5] |
| Erlotinib + DS-1205b | 25 (qd) + 25 (bid) | 321.0 | [5] |
| Erlotinib + DS-1205b | 25 (qd) + 50 (bid) | 216.8 | [5] |
Table 4: Effect of DS-1205b in Delaying Acquired Resistance to Osimertinib (B560133) in HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg) | Outcome | Reference |
| Osimertinib Monotherapy | - | Tumor Regrowth | [5][6] |
| Osimertinib + DS-1205b | 12.5 - 50 | Dose-dependent delay in tumor volume increase | [1] |
Signaling Pathway and Mechanism of Action
Upregulation of AXL provides a bypass signaling pathway that confers resistance to EGFR-TKIs. DS-1205b inhibits the phosphorylation of AXL, thereby blocking this bypass mechanism and restoring the efficacy of EGFR inhibitors.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. SOS2 modulates the threshold of EGFR signaling to regulate osimertinib efficacy and resistance in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The AXL Signaling Axis: A Technical Guide to the Mechanism of Action of DS-1205b
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL has emerged as a critical mediator of therapeutic resistance to various cancer treatments, particularly epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][4][5] Upregulation of AXL signaling can activate bypass pathways, allowing cancer cells to evade the effects of targeted therapies.[1][4] This technical guide provides an in-depth overview of the signaling pathways affected by DS-1205b, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of the AXL Signaling Pathway
DS-1205b exerts its therapeutic effect by directly targeting and inhibiting the phosphorylation of the AXL receptor tyrosine kinase.[1][4] This inhibition blocks the downstream signaling cascade that promotes cell survival, proliferation, migration, and drug resistance.[1][3] The primary context for the therapeutic application of DS-1205b is in overcoming acquired resistance to EGFR-TKIs such as erlotinib (B232) and osimertinib (B560133) in EGFR-mutant NSCLC.[1][3][6]
AXL-Mediated Bypass of EGFR Inhibition
In EGFR-mutant NSCLC, long-term treatment with EGFR-TKIs can lead to the upregulation of AXL.[1][5][6] This provides a "bypass" signal that reactivates downstream pro-survival pathways, rendering the EGFR-TKI ineffective.[1][4] DS-1205b, by inhibiting AXL, effectively shuts down this escape route, thereby restoring sensitivity to EGFR-TKIs.[1][3][7]
Signaling Pathways Modulated by DS-1205b
The primary signaling pathway affected by DS-1205b is the AXL pathway. However, its most significant therapeutic impact comes from its ability to modulate the crosstalk between the AXL and EGFR signaling axes, particularly their downstream effectors, including the PI3K/AKT and MAPK/ERK pathways.
The AXL Signaling Cascade
Activation of AXL by its ligand, Gas6, leads to the autophosphorylation of the receptor and subsequent activation of downstream signaling molecules. DS-1205b directly inhibits this initial phosphorylation step.
Crosstalk with the EGFR Pathway in TKI Resistance
In the context of EGFR-TKI resistance, upregulated AXL signaling can reactivate the PI3K/AKT and MAPK/ERK pathways, even in the presence of an EGFR inhibitor. By inhibiting AXL, DS-1205b prevents this reactivation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of DS-1205b from in vitro and in vivo studies.
Table 1: In Vitro Activity of DS-1205b
| Parameter | Value | Cell Line/Assay | Conditions | Reference |
| IC50 | 1.3 nM | UFO (AXL) Inhibition | Mobility shift assay | [2] |
| EC50 | 2.7 nM | Inhibition of hGAS6-induced migration | NIH3T3-UFO cells | [2] |
| AXL Inhibition | >80% | UFO (AXL) Inhibition | Mobility shift assay | [2] |
| Cell Index Suppression | Significant at 3.3 to 33 nM | NIH3T3-UFO cells | For 12 hours | [2] |
| AKT Phosphorylation Inhibition | Complete at 16 nM (with osimertinib) | HCC827 cells | 2-hour treatment | [1] |
Table 2: In Vivo Antitumor Activity of DS-1205b
| Model | Treatment | Dosage | Outcome | Reference |
| NIH3T3-AXL Allograft | DS-1205b monotherapy | 3.1-50 mg/kg | 39-94% tumor growth inhibition | [1] |
| NIH3T3-UFO Allograft | DS-1205b monotherapy | 6.3-50 mg/kg | 54-86% tumor regression | [2] |
| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 25 mg/kg | 47% tumor growth inhibition | [1] |
| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 50 mg/kg | 97% tumor growth inhibition | [1] |
| HCC827 Xenograft (Osimertinib-resistant) | DS-1205b + Osimertinib | 12.5-50 mg/kg | Dose-dependent delay in tumor volume increase | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize the activity of DS-1205b.
Western Blot Analysis for Phosphorylation Status
This protocol is used to determine the phosphorylation levels of AXL, EGFR, AKT, and ERK, providing a direct measure of pathway activation.
Protocol Outline:
-
Cell Culture and Treatment: HCC827 cells are cultured and treated with varying concentrations of DS-1205b, erlotinib, or osimertinib, alone or in combination, for a specified period (e.g., 2 hours).[1][7]
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of AXL, EGFR, AKT, and ERK.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vitro Cell Migration Assay
This assay quantifies the effect of DS-1205b on the migratory capacity of cancer cells, a key process in metastasis.
Protocol Outline:
-
Cell Seeding: AXL-overexpressing NIH3T3 cells are seeded into the upper chamber of a Transwell insert.[1][3]
-
Chemoattractant: The lower chamber contains media with human GAS6 (hGAS6) as a chemoattractant.[1][3]
-
Treatment: DS-1205b is added to the upper chamber at various concentrations.
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane of the Transwell insert.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Tumor Models
These models are essential for evaluating the antitumor efficacy of DS-1205b in a living organism.
Protocol Outline:
-
Cell Implantation: HCC827 or NIH3T3-AXL cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive vehicle control, DS-1205b, EGFR-TKI, or a combination, typically via oral gavage.[1][7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.[7]
Conclusion
DS-1205b is a selective AXL inhibitor that effectively counteracts a key mechanism of acquired resistance to EGFR-TKIs in NSCLC. By inhibiting AXL phosphorylation, DS-1205b prevents the activation of bypass signaling pathways, notably the PI3K/AKT and MAPK/ERK cascades, thereby restoring the efficacy of EGFR-targeted therapies. The quantitative data from both in vitro and in vivo studies demonstrate its potency and antitumor activity. The experimental protocols outlined provide a framework for further investigation into the nuanced mechanisms of AXL inhibition and its therapeutic potential in various cancer contexts. This comprehensive understanding of the signaling pathways affected by DS-1205b is critical for its continued development and clinical application.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
DS-1205b Free Base: In Vitro Application Notes and Protocols for AXL Kinase Inhibition
For Research Use Only.
Introduction
DS-1205b is a potent and highly selective small molecule inhibitor of AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family of kinases.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[1][3] Notably, the upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4][5] DS-1205b effectively blocks the phosphorylation of AXL, thereby inhibiting its downstream signaling pathways and potentially overcoming EGFR-TKI resistance.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the activity of DS-1205b.
Mechanism of Action
In the context of EGFR-TKI resistance in EGFR-mutated NSCLC, the upregulation of AXL provides a "bypass" signaling pathway for tumor cell survival and proliferation.[1][3] Upon activation by its ligand, Growth Arrest-Specific 6 (GAS6), or through ligand-independent mechanisms, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[3] DS-1205b competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[1][3] By inhibiting AXL, DS-1205b can restore sensitivity to EGFR-TKIs in resistant cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of DS-1205b.
Table 1: Kinase Inhibitory Activity of DS-1205b
| Kinase | IC₅₀ (nM) |
| AXL | 1.3 |
| MER | 63 |
| MET | 104 |
| TRKA | 407 |
| Data sourced from MedchemExpress.[2] |
Table 2: Cellular Activity of DS-1205b in NIH3T3-AXL Cells
| Assay | Metric | Value (nM) |
| hGAS6-induced Migration | EC₅₀ | 2.7 |
| Cell Growth | GI₅₀ | >10,000 |
| Data sourced from MedchemExpress and a study by Jimbo et al.[2][4] |
Experimental Protocols
Western Blot Analysis of AXL Pathway Inhibition
This protocol is designed to assess the effect of DS-1205b on the phosphorylation status of AXL and its downstream effectors, such as AKT, in a cellular context.
Materials:
-
Cell Line: HCC827 (EGFR-mutant NSCLC) or other appropriate AXL-expressing cell line.
-
Compounds: DS-1205b free base, EGFR-TKI (e.g., erlotinib, osimertinib).
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer.
-
Antibodies: Primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.
-
Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.
Procedure:
-
Cell Seeding: Plate HCC827 cells in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with desired concentrations of DS-1205b (e.g., 1, 10, 100, 1000, 10000 nM) and/or EGFR-TKIs (e.g., 16, 80, 400, 2000 nM) for 2 hours.[1][6]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add ECL substrate. Capture the signal using a suitable imaging system.
In Vitro Cell Migration Assay
This protocol measures the ability of DS-1205b to inhibit hGAS6-induced cell migration using a Boyden chamber (transwell) system.
Materials:
-
Cell Line: NIH3T3-AXL (AXL-overexpressing) or another suitable cell line.
-
Compounds: this compound, recombinant human GAS6 (hGAS6).
-
Reagents: Serum-free cell culture medium, medium with FBS (chemoattractant), crystal violet stain.
-
Equipment: 24-well plates with transwell inserts (e.g., 8 µm pore size), cell culture incubator.
Procedure:
-
Serum Starvation: Culture NIH3T3-AXL cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing various concentrations of DS-1205b (e.g., 0.3-33 µM) and a stimulant like hGAS6.[2]
-
Seed 5 x 10⁴ cells into the upper chamber of the transwell insert.[7]
-
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.[7]
-
Quantification:
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol (B129727) and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
In Vitro Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of DS-1205b on AXL kinase activity.
Materials:
-
Enzyme: Recombinant human AXL kinase.
-
Substrate: A suitable substrate peptide (e.g., poly-Glu-Tyr).
-
Compounds: this compound.
-
Reagents: Kinase buffer, ATP, detection reagent (e.g., ADP-Glo™).
-
Equipment: Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of DS-1205b in DMSO.
-
Reaction Setup:
-
In a microplate, add the diluted DS-1205b.
-
Add the AXL kinase and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's protocol. The signal is typically luminescence or fluorescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Overexpression of GAS6 Promotes Cell Proliferation and Invasion in Bladder Cancer by Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS-1205b in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1][4] Notably, AXL signaling can act as a bypass pathway, conferring resistance to Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other cancers.[1][4][5][6] DS-1205b effectively blocks this resistance mechanism by inhibiting AXL phosphorylation.[1][4]
These application notes provide detailed protocols for utilizing DS-1205b in cell culture experiments to study its effects on AXL signaling, cell migration, and its potential to overcome drug resistance.
Mechanism of Action
DS-1205b selectively binds to and inhibits the kinase activity of AXL.[1][3] In the context of EGFR-TKI resistance, upregulation of AXL allows cancer cells to circumvent the blockade of EGFR signaling. Upon activation by its ligand, Gas6, AXL promotes downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, leading to cell survival and proliferation. DS-1205b prevents the phosphorylation and activation of AXL, thereby shutting down this bypass pathway and restoring sensitivity to EGFR inhibitors.[1][6]
DS-1205b inhibits AXL-mediated bypass signaling.
Data Presentation
In Vitro Activity of DS-1205b
| Parameter | Cell Line | Value | Reference |
| IC50 (AXL Kinase Inhibition) | - | 1.3 nM | [2][3] |
| EC50 (Cell Migration Inhibition) | NIH3T3-AXL | 2.7 nM | [1][3] |
| Effective Concentration (AXL Signaling Inhibition) | HCC827 | 1 µM (in combination with EGFR-TKI) | [1] |
| Concentration Range (Cell Index Suppression) | NIH3T3-UFO (AXL) | 3.3 - 33 nM | [2] |
Experimental Protocols
General Guidelines for Handling DS-1205b
-
Solubility: DS-1205b is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution (e.g., 10 mM in DMSO) and dilute it to the final working concentration in the cell culture medium.[3]
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Western Blot Analysis of AXL Pathway Inhibition
This protocol is designed to assess the inhibitory effect of DS-1205b on AXL and downstream signaling proteins like AKT.
Cell Lines:
-
HCC827 (human NSCLC, EGFR mutant)[1]
-
NIH3T3-AXL (murine fibroblasts engineered to overexpress AXL)[1][6]
Materials:
-
DS-1205b
-
EGFR-TKI (e.g., erlotinib, osimertinib)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AXL, anti-AXL, anti-phospho-AKT, anti-AKT
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with DS-1205b alone or in combination with an EGFR-TKI (e.g., osimertinib) for a specified duration. A 2-hour treatment is effective for observing inhibition of phosphorylation.[1][6]
-
Example Treatment Conditions for HCC827 cells:
-
Vehicle control (DMSO)
-
Osimertinib (e.g., 16, 80, 400, 2000 nM)
-
DS-1205b (1 µM) + Osimertinib (e.g., 16, 80, 400, 2000 nM)[1]
-
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Protocol 2: Cell Migration Assay
This protocol measures the effect of DS-1205b on Gas6-induced cell migration.
Cell Line:
Materials:
-
DS-1205b
-
Recombinant human Gas6 (hGAS6)
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (e.g., hGAS6)
Procedure:
-
Cell Preparation: Culture NIH3T3-AXL cells and serum-starve them overnight before the assay.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (hGAS6) to the lower chamber of the Transwell plate.
-
Resuspend the serum-starved cells in serum-free medium containing various concentrations of DS-1205b or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for cell migration.
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the migrated cells under a microscope or quantify the stain after extraction.
-
-
Data Interpretation: Calculate the half-maximal effective concentration (EC50) for migration inhibition. The reported EC50 for DS-1205b in this assay is 2.7 nM.[1]
Experimental Workflow Visualization
General workflow for in vitro testing of DS-1205b.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. probechem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: DS-1205b and Osimertinib Combination Therapy in NSCLC Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. While epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) have shown significant efficacy in NSCLC patients with EGFR mutations, the development of acquired resistance remains a major clinical challenge. One of the key mechanisms of resistance to osimertinib involves the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player. Upregulation of AXL has been shown to mediate resistance to EGFR TKIs in EGFR-mutant NSCLC.
DS-1205b is a novel and selective inhibitor of AXL kinase. This document provides detailed application notes and protocols for studying the combination therapy of DS-1205b and osimertinib in NSCLC cells. The combination aims to overcome osimertinib resistance by targeting the AXL-mediated bypass pathway, thereby prolonging the therapeutic benefit of EGFR inhibition.
Data Presentation
The following tables summarize quantitative data from studies on DS-1205b and osimertinib in NSCLC cells.
Table 1: In Vitro Efficacy of Osimertinib in Parental and Resistant NSCLC Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| HCC827 (Parental) | Osimertinib | 9.2 | - |
| HCC827 (Osimertinib-Resistant) | Osimertinib | 3975.9 | ~432 |
Data derived from studies generating osimertinib-resistant HCC827 cells through long-term treatment.[1]
Table 2: Effect of DS-1205b and Osimertinib Combination on Downstream Signaling in HCC827 Cells
| Treatment | p-EGFR | p-AXL | p-AKT | p-ERK |
| Control | +++ | + | +++ | +++ |
| Osimertinib (16-2000 nM) | Reduced | - | Reduced | Reduced |
| DS-1205b (1 µM) | - | Inhibited | - | - |
| Osimertinib + DS-1205b | Reduced | Inhibited | Completely Inhibited | Reduced |
This table provides a qualitative summary of Western blot results. "+++" indicates high phosphorylation, "+" indicates baseline phosphorylation, "Reduced" indicates a decrease in phosphorylation, and "Inhibited" indicates a strong suppression of phosphorylation. The combination of DS-1205b and osimertinib showed more effective inhibition of AKT phosphorylation than osimertinib alone.[1]
Signaling Pathways and Experimental Workflow
Diagram 1: Signaling Pathway of Osimertinib Resistance and DS-1205b Intervention
Caption: EGFR and AXL signaling pathways in NSCLC and points of inhibition by osimertinib and DS-1205b.
Diagram 2: Experimental Workflow for In Vitro Combination Study
Caption: A generalized workflow for in vitro evaluation of DS-1205b and osimertinib combination therapy.
Experimental Protocols
Cell Culture
-
Cell Line: HCC827 (human NSCLC cell line with EGFR exon 19 deletion) and its osimertinib-resistant derivative.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Cells: To generate osimertinib-resistant HCC827 cells, culture the parental cells in the presence of gradually increasing concentrations of osimertinib over several months.[1]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of DS-1205b and osimertinib, alone and in combination.
-
Materials:
-
96-well plates
-
NSCLC cells
-
Complete culture medium
-
DS-1205b and osimertinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DS-1205b, osimertinib, and their combination in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).[2][3]
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the EGFR and AXL signaling pathways.
-
Materials:
-
6-well plates
-
NSCLC cells
-
DS-1205b and osimertinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DS-1205b, osimertinib, or their combination for a specified time (e.g., 2 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.[4][5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
NSCLC cells
-
DS-1205b and osimertinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat NSCLC cells with DS-1205b, osimertinib, or their combination for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Conclusion
The combination of DS-1205b and osimertinib represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination therapy in vitro. These studies are crucial for the preclinical evaluation and further development of this therapeutic approach.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of NSCLC by DS-1205b and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence demonstrating the synergistic anti-tumor activity of DS-1205b, a selective AXL inhibitor, in combination with erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The primary focus is on non-small cell lung cancer (NSCLC) models harboring EGFR mutations, where acquired resistance to EGFR TKIs is a significant clinical challenge.
Introduction
Erlotinib is a first-generation EGFR-TKI used in the treatment of NSCLC with activating EGFR mutations.[1][2] While initially effective, tumors invariably develop resistance, often through the activation of bypass signaling pathways.[3] One such mechanism is the upregulation of the AXL receptor tyrosine kinase.[3][4] DS-1205b is a novel and selective inhibitor of AXL kinase.[3][4] Preclinical studies have demonstrated that the combination of DS-1205b and erlotinib can overcome this resistance, leading to a synergistic anti-tumor effect.[3][5]
Mechanism of Synergy: Overcoming Erlotinib Resistance
Long-term treatment with erlotinib can lead to the upregulation of AXL, which acts as a bypass signaling pathway, reactivating downstream pro-survival signals such as the PI3K/AKT pathway, thereby rendering the cancer cells resistant to EGFR inhibition.[3][6] DS-1205b selectively inhibits AXL phosphorylation, blocking this escape route.[3] The dual inhibition of both EGFR and AXL leads to a more potent and sustained suppression of tumor growth.[3][5]
Data Presentation: In Vivo Synergy
The synergistic effect of DS-1205b and erlotinib has been demonstrated in preclinical xenograft models of EGFR-mutant NSCLC. The following tables summarize the quantitative data from key studies.
Table 1: Antitumor Activity of DS-1205b in Combination with Erlotinib in an HCC827 Xenograft Model [3]
| Treatment Group | Dose | Mean Tumor Volume (mm³) on Day 100 |
| Erlotinib Monotherapy | 25 mg/kg, qd | 814.5 |
| Erlotinib + DS-1205b | 25 mg/kg, qd + 12.5 mg/kg, bid | 541.7 |
| Erlotinib + DS-1205b | 25 mg/kg, qd + 25 mg/kg, bid | 321.0 |
| Erlotinib + DS-1205b | 25 mg/kg, qd + 50 mg/kg, bid | 216.8 |
qd: once daily; bid: twice daily
Table 2: Antitumor Activity of DS-1205b in an Erlotinib-Resistant HCC827 Xenograft Model [3]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| DS-1205b | 25 mg/kg | 47% |
| DS-1205b | 50 mg/kg | 97% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and general laboratory practices.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the effect of DS-1205b and erlotinib on the viability of NSCLC cells.
Materials:
-
HCC827 or other EGFR-mutant NSCLC cell lines
-
RPMI-1640 medium with 10% FBS
-
DS-1205b and Erlotinib
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed HCC827 cells in 96-well plates at a density of 3,000 cells/well and incubate overnight.
-
Prepare serial dilutions of DS-1205b and erlotinib.
-
Treat the cells with varying concentrations of each drug alone or in combination. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of EGFR, AXL, and downstream signaling proteins like AKT and ERK.
Materials:
-
HCC827 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat HCC827 cells with DS-1205b, erlotinib, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the antitumor efficacy of DS-1205b and erlotinib in a mouse xenograft model.
Materials:
-
Female BALB/c nude mice (5-6 weeks old)
-
HCC827 cells
-
Matrigel
-
DS-1205b and Erlotinib
-
Vehicle for drug administration
-
Calipers
Procedure:
-
Subcutaneously inoculate 5 x 10^6 HCC827 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, erlotinib monotherapy, DS-1205b monotherapy, and combination therapy).
-
Administer the drugs at the specified doses and schedules (e.g., erlotinib at 25 mg/kg daily by oral gavage, DS-1205b at various doses twice daily by oral gavage).[3]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the duration of the study or until the tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The combination of DS-1205b and erlotinib represents a promising therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical data strongly support the synergistic activity of this combination, providing a rationale for its further clinical investigation. The protocols outlined in these application notes provide a framework for researchers to further explore the potential of this and similar combination therapies.
References
- 1. crownbio.com [crownbio.com]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DS-1205b Free Base in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its upregulation has been implicated as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] By selectively inhibiting AXL phosphorylation, DS-1205b can delay the onset of drug resistance and restore the efficacy of EGFR TKIs, making it a valuable tool in cancer research and drug development.[1]
These application notes provide a detailed protocol for the preparation of a DS-1205b free base stock solution using dimethyl sulfoxide (B87167) (DMSO), along with guidelines for its storage and use in common in vitro assays.
Physicochemical and Potency Data of DS-1205b
A summary of the key physicochemical properties and in vitro potency of DS-1205b is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C41H42FN5O7 | [2] |
| Molecular Weight | 735.81 g/mol | [1][2] |
| CAS Number (Free Base) | 1855860-24-0 | [1][2] |
| IC50 (AXL Kinase) | 1.3 nM | [2] |
| Solubility in DMSO | 10 mM | [1] |
Signaling Pathway of DS-1205b in EGFR-TKI Resistant NSCLC
DS-1205b functions by inhibiting the AXL signaling pathway, which can act as a bypass mechanism to confer resistance to EGFR inhibitors. The diagram below illustrates the mechanism by which DS-1205b restores sensitivity to EGFR-TKIs.
Caption: DS-1205b inhibits AXL, blocking a key resistance pathway to EGFR-TKIs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, which is a common starting concentration for subsequent dilutions in various in vitro experiments.
Materials:
-
This compound powder (CAS: 1855860-24-0)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate Reagents: Allow the vial of DS-1205b powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing DS-1205b: Carefully weigh out 7.36 mg of this compound powder and transfer it to the sterile amber vial.
-
Adding DMSO: Add 1.0 mL of anhydrous DMSO to the vial containing the DS-1205b powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes, or until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DS-1205b DMSO stock solution to final working concentrations for use in cell culture experiments.
Materials:
-
10 mM DS-1205b stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DS-1205b stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in DMSO or cell culture medium. For example, a 1:10 dilution of the 10 mM stock in sterile cell culture medium will yield a 1 mM solution.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentration. For instance, to prepare 10 mL of medium with a final DS-1205b concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, especially if the medium contains serum, as this can cause foaming and protein denaturation.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your highest concentration of DS-1205b. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the prepared working solutions immediately to treat your cells.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing the DS-1205b stock solution.
Caption: Workflow for preparing a 10 mM DS-1205b stock solution in DMSO.
Safety Precautions
-
Always handle DS-1205b and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for DS-1205b and DMSO before handling.
References
Application Note: Measuring the Inhibitory Effect of DS-1205b on Cancer Cell Migration
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Cell migration is a fundamental process involved in tumor progression and metastasis. The AXL receptor tyrosine kinase is a key driver of cell migration and its upregulation is associated with poor prognosis and drug resistance in several cancers. DS-1205b is a potent and selective inhibitor of AXL kinase.[1][2] This application note provides detailed protocols for assessing the inhibitory effect of DS-1205b on cancer cell migration using two common in vitro methods: the wound healing (scratch) assay and the transwell (Boyden chamber) assay. Furthermore, it outlines the underlying AXL signaling pathway and presents example data for interpretation.
Introduction
The AXL receptor tyrosine kinase, upon activation by its ligand, growth arrest-specific 6 (Gas6), triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell motility and invasion.[3] Aberrant AXL signaling is a hallmark of aggressive cancers and contributes to the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties. DS-1205b is a small molecule inhibitor that selectively targets AXL, thereby blocking its phosphorylation and downstream signaling.[4][5][6] Evaluating the efficacy of AXL inhibitors like DS-1205b in preclinical models is essential for drug development. The wound healing and transwell assays are robust, reproducible, and widely used methods to quantify the impact of therapeutic agents on cell migration.
AXL Signaling Pathway and Inhibition by DS-1205b
The binding of Gas6 to the AXL receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation event serves as a docking site for adaptor proteins, leading to the activation of downstream signaling pathways critical for cell migration. DS-1205b exerts its inhibitory effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent signal transduction.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.
Materials:
-
Cancer cell line with endogenous AXL expression (e.g., A549, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
DS-1205b (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Gently scratch the cell monolayer in a straight line using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create a cross-shaped wound.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of DS-1205b or vehicle control (e.g., 0, 10, 100, 1000 nM).
-
Imaging: Immediately after adding the treatment (0 hours), capture images of the wounds using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-course Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Transwell (Boyden Chamber) Assay
This assay measures chemotactic cell migration through a porous membrane in response to a chemoattractant.
Materials:
-
Cancer cell line with endogenous AXL expression
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
DS-1205b (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Protocol:
-
Preparation of Lower Chamber: Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add various concentrations of DS-1205b or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.
-
Seeding in Upper Chamber: Add 100 µL of the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Staining: Stain the fixed cells by immersing the insert in crystal violet solution for 15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Data Presentation
The quantitative data from both assays should be summarized in tables for clear comparison between different concentrations of DS-1205b.
Table 1: Effect of DS-1205b on Wound Closure in A549 Cells
| Treatment | Wound Area at 0h (µm²) | Wound Area at 24h (µm²) | % Wound Closure |
| Vehicle (DMSO) | 500,000 ± 25,000 | 150,000 ± 15,000 | 70.0% |
| DS-1205b (10 nM) | 510,000 ± 30,000 | 280,500 ± 20,000 | 45.0% |
| DS-1205b (100 nM) | 495,000 ± 20,000 | 371,250 ± 18,000 | 25.0% |
| DS-1205b (1000 nM) | 505,000 ± 28,000 | 454,500 ± 25,000 | 10.0% |
| Data are represented as mean ± standard deviation. |
Table 2: Effect of DS-1205b on Transwell Migration of MDA-MB-231 Cells
| Treatment | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle (DMSO) | 250 ± 20 | 0% |
| DS-1205b (10 nM) | 150 ± 15 | 40.0% |
| DS-1205b (100 nM) | 75 ± 10 | 70.0% |
| DS-1205b (1000 nM) | 25 ± 5 | 90.0% |
| Data are represented as mean ± standard deviation. |
Conclusion
The wound healing and transwell migration assays are effective methods for quantifying the inhibitory effect of DS-1205b on cancer cell migration. By inhibiting AXL kinase phosphorylation, DS-1205b effectively blocks downstream signaling pathways that are essential for cell motility. The protocols and example data presented in this application note provide a comprehensive guide for researchers and drug development professionals to evaluate the anti-migratory potential of DS-1205b and other AXL inhibitors.
References
- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cell migration quantification method for scratch assays — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term DS-1205b Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Upregulation and activation of AXL have been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] Long-term treatment with EGFR TKIs such as erlotinib (B232) and osimertinib (B560133) can lead to the activation of bypass signaling pathways, with AXL being a prominent example.[1][5] DS-1205b has been developed to counteract this resistance mechanism by directly inhibiting AXL phosphorylation, thereby restoring sensitivity to EGFR-targeted therapies.[1][3] These application notes provide detailed protocols for studying the long-term effects of DS-1205b in cancer cell lines, particularly in the context of acquired resistance to EGFR TKIs.
Mechanism of Action
In cancer cells with acquired resistance to EGFR TKIs, the AXL signaling pathway can become activated, leading to the continued activation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK, independent of EGFR.[3][4] DS-1205b selectively binds to and inhibits the kinase activity of AXL.[1] This inhibition blocks the phosphorylation of AXL and subsequently abrogates the downstream signaling cascades that promote cell survival, proliferation, and migration.[1][3] By inhibiting this bypass pathway, DS-1205b can re-sensitize resistant cancer cells to the effects of EGFR TKIs.[1]
References
- 1. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for DS-1205b Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Upregulation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][4] By inhibiting AXL phosphorylation, DS-1205b can block this bypass signaling pathway, thereby restoring sensitivity to EGFR TKIs.[1][4] These application notes provide detailed protocols for generating in vitro dose-response curves to characterize the potency and efficacy of DS-1205b.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of DS-1205b in the context of EGFR-TKI resistance. In EGFR-mutant NSCLC, treatment with EGFR-TKIs can lead to the upregulation of AXL. The binding of the AXL ligand, GAS6, induces AXL dimerization and autophosphorylation, activating downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.[4] This AXL-mediated signaling bypasses the EGFR blockade, leading to drug resistance. DS-1205b selectively inhibits the kinase activity of AXL, preventing its phosphorylation and subsequent downstream signaling, thus resensitizing the cancer cells to EGFR-TKI treatment.[1][4]
Caption: DS-1205b Mechanism of Action in EGFR-TKI Resistant NSCLC.
Experimental Protocols
Protocol 1: In Vitro Inhibition of AXL Phosphorylation
This protocol details the methodology to determine the dose-dependent inhibitory effect of DS-1205b on AXL phosphorylation in a relevant cancer cell line.
1. Materials and Reagents:
-
Cell Line: HCC827 (human NSCLC cell line with EGFR mutation) or NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).[1]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DS-1205b: Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Recombinant Human GAS6: Ligand for AXL stimulation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-AXL (p-AXL), total AXL, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, and ECL substrate.
2. Experimental Workflow:
Caption: Workflow for Determining IC50 of DS-1205b on AXL Phosphorylation.
3. Detailed Steps:
-
Cell Seeding: Seed HCC827 or NIH3T3-AXL cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 24 hours to reduce basal receptor tyrosine kinase activity.
-
DS-1205b Treatment: Prepare serial dilutions of DS-1205b in serum-free medium. A suggested concentration range is 0.1 nM to 10 µM. Aspirate the starvation medium and add the DS-1205b-containing medium to the cells. Incubate for 2 hours.
-
GAS6 Stimulation: Add recombinant human GAS6 to each well at a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C to induce AXL phosphorylation.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AXL and total AXL. Subsequently, probe with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AXL signal to the total AXL signal for each treatment condition.
-
Dose-Response Curve Generation: Plot the percentage of p-AXL inhibition relative to the GAS6-stimulated control against the logarithm of the DS-1205b concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is designed to assess the effect of DS-1205b on the viability of cancer cells, particularly in combination with an EGFR-TKI.
1. Materials and Reagents:
-
Cell Line: HCC827 or other EGFR-mutant NSCLC cell lines.
-
Culture Medium: As described in Protocol 1.
-
DS-1205b: 10 mM stock in DMSO.
-
EGFR-TKI: (e.g., Erlotinib (B232) or Osimertinib) 10 mM stock in DMSO.[1]
-
Cell Viability Reagent: (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
96-well plates: White-walled plates for luminescence-based assays or clear plates for colorimetric assays.
2. Experimental Workflow:
Caption: Workflow for Cell Viability Dose-Response Assay.
3. Detailed Steps:
-
Cell Seeding: Seed HCC827 cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a dose matrix of DS-1205b and the chosen EGFR-TKI. For a DS-1205b dose-response curve, use a serial dilution of DS-1205b (e.g., 0.1 nM to 10 µM) with or without a fixed, clinically relevant concentration of the EGFR-TKI.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background signal (medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Dose-Response Curve Generation: Plot the percentage of cell viability against the logarithm of the DS-1205b concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation
All quantitative data should be summarized in a clear and structured format. Below are example tables for presenting the results from the described protocols.
Table 1: In Vitro Inhibition of AXL Phosphorylation by DS-1205b
| Cell Line | IC50 (nM) | 95% Confidence Interval |
| NIH3T3-AXL | 1.3 | [Insert Lower Bound, Insert Upper Bound] |
| HCC827 | [Insert Value] | [Insert Lower Bound, Insert Upper Bound] |
Data from a representative experiment. IC50 values were determined from n=3 biological replicates. The IC50 for NIH3T3-AXL is based on published data.
Table 2: Effect of DS-1205b on Cell Viability of HCC827 Cells
| Treatment | EC50 (nM) | 95% Confidence Interval |
| DS-1205b alone | [Insert Value] | [Insert Lower Bound, Insert Upper Bound] |
| DS-1205b + Erlotinib (1 µM) | [Insert Value] | [Insert Lower Bound, Insert Upper Bound] |
| DS-1205b + Osimertinib (B560133) (1 µM) | [Insert Value] | [Insert Lower Bound, Insert Upper Bound] |
Data from a representative experiment. EC50 values were determined from n=3 biological replicates. Preclinical studies have shown that DS-1205b in combination with erlotinib or osimertinib effectively inhibits downstream signaling.[1]
Conclusion
These protocols provide a framework for the systematic evaluation of DS-1205b's dose-dependent activity in vitro. The generation of robust dose-response curves is a critical step in understanding the pharmacological profile of this AXL inhibitor and its potential for overcoming resistance to EGFR-TKIs in NSCLC. The provided workflows and data presentation formats are intended to ensure clarity, reproducibility, and ease of comparison across experiments.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
potential off-target effects of DS-1205b
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of DS-1205b. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DS-1205b?
A1: DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of AXL phosphorylation. This action blocks a key signaling pathway that can contribute to acquired resistance to other targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2]
Q2: What are the known off-target effects of DS-1205b on other kinases?
A2: A comprehensive kinase selectivity assay was performed to evaluate the activity of DS-1205b against a panel of 161 different kinases. The results demonstrate that DS-1205b is highly selective for AXL. At a concentration of 13 nM, which is approximately the 80% inhibitory concentration (IC80) for AXL, no other kinase in the panel was inhibited by more than 30%. At a significantly higher concentration of 200 nM, some inhibition of MER, MET, and TRKA kinases was observed (greater than 50%). However, the IC50 values for these kinases were 48-fold, 80-fold, and 313-fold higher than that for AXL, respectively, underscoring the high selectivity of DS-1205b.[1]
Q3: Are there any known adverse effects of DS-1205b observed in preclinical or clinical studies?
A3: While specific safety pharmacology and toxicology data for DS-1205b are not publicly available, information can be inferred from a phase 1 clinical trial of a closely related compound, DS-1205c (a sulfate (B86663) hydrate (B1144303) of the active form). In this study, where DS-1205c was administered in combination with gefitinib (B1684475) to patients with NSCLC, the most common treatment-emergent adverse events (TEAEs) were:
-
Increased aspartate aminotransferase (35%)
-
Increased alanine (B10760859) aminotransferase (30%)
-
Maculo-papular rash (30%)
-
Diarrhea (25%)
No serious TEAEs were reported in this particular study. Researchers using DS-1205b in preclinical models should be mindful of these potential effects and consider appropriate monitoring.
Troubleshooting Guides
Problem: Unexpected changes in cell morphology or viability in vitro.
-
Possible Cause: While DS-1205b is highly selective, at very high concentrations, off-target effects could potentially influence cell health. In studies with NIH3T3-AXL cells, DS-1205b did not obviously inhibit cell proliferation and viability.[2] However, another AXL inhibitor, BGB324, did show effects on cell viability at higher concentrations.[1]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed effects are occurring at concentrations consistent with AXL inhibition. Perform a dose-response experiment and confirm inhibition of AXL phosphorylation via Western blot.
-
Titrate Concentration: If using high concentrations of DS-1205b, consider titrating down to the lowest effective concentration for AXL inhibition to minimize potential off-target effects.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve DS-1205b (e.g., DMSO) is not contributing to the observed effects by including a vehicle-only control group.
-
Problem: Inconsistent results in combination therapy experiments.
-
Possible Cause: The efficacy of DS-1205b in combination with other drugs, such as EGFR-TKIs, is dependent on the cellular context, particularly the expression and activation status of AXL. Upregulation of AXL is a key mechanism of resistance that DS-1205b is designed to overcome.[1]
-
Troubleshooting Steps:
-
Characterize AXL Expression: Before initiating combination studies, confirm AXL expression and phosphorylation levels in your cell lines or xenograft models. AXL upregulation is often observed in cells with acquired resistance to EGFR-TKIs.[1]
-
Optimize Dosing Schedule: The timing and sequence of drug administration can be critical. Consider pre-treating with the primary therapeutic to induce AXL upregulation before introducing DS-1205b.
-
Assess Downstream Signaling: To confirm the mechanism of action in your model, evaluate the phosphorylation status of downstream signaling proteins such as AKT and ERK in response to the combination treatment.[1]
-
Data Presentation
Table 1: Kinase Selectivity of DS-1205b
| Kinase | IC50 (nM) | Fold Selectivity vs. AXL |
| AXL | 1.3 | 1 |
| MER | 62.4 | 48 |
| MET | 104 | 80 |
| TRKA | 406.9 | 313 |
Data derived from a mobility shift assay performed in the presence of 1 mM ATP.[1]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 1 Study of DS-1205c in Combination with Gefitinib
| Adverse Event | Frequency |
| Increased Aspartate Aminotransferase | 35% |
| Increased Alanine Aminotransferase | 30% |
| Rash Maculo-Papular | 30% |
| Diarrhea | 25% |
Data from a first-in-human, multicenter, open-label Phase 1 study in Japanese patients with metastatic or unresectable EGFR-mutant NSCLC.
Experimental Protocols
1. In Vitro AXL Phosphorylation Inhibition Assay
-
Objective: To determine the in vitro potency of DS-1205b in inhibiting AXL phosphorylation.
-
Methodology:
-
Cell Culture: Culture NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL cells) in appropriate media.
-
Treatment: Treat the NIH3T3-AXL cells with varying concentrations of DS-1205b for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AXL and total AXL overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-AXL and total AXL. Normalize the phospho-AXL signal to the total AXL signal to determine the extent of phosphorylation inhibition at each concentration of DS-1205b.
-
2. Kinase Selectivity Mobility Shift Assay
-
Objective: To assess the selectivity of DS-1205b against a broad panel of kinases.
-
Methodology:
-
Assay Principle: This assay measures the separation of a fluorescently labeled peptide substrate from its phosphorylated product by capillary electrophoresis.
-
Reaction Mixture: Prepare a reaction mixture containing the specific kinase to be tested, the corresponding peptide substrate, ATP (at a near-physiological concentration of 1 mM), and DS-1205b at various concentrations.
-
Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed.
-
Electrophoresis: Stop the reaction and analyze the mixture by microfluidic capillary electrophoresis. The substrate and product peptides will migrate at different rates, allowing for their quantification.
-
Data Analysis: Calculate the percentage of substrate converted to product in the presence of different concentrations of DS-1205b compared to a no-inhibitor control. Determine the IC50 value for each kinase that shows significant inhibition.
-
Mandatory Visualization
Caption: Mechanism of DS-1205b in overcoming EGFR-TKI resistance.
Caption: Workflow for determining the kinase selectivity of DS-1205b.
References
- 1. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
DS-1205b free base stability in cell culture media
Welcome to the technical support center for DS-1205b. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing DS-1205b free base in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this potent and selective AXL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is DS-1205b and what is its primary mechanism of action?
A1: DS-1205b is a potent and highly selective small molecule inhibitor of AXL receptor tyrosine kinase, with an IC50 of 1.3 nM.[1] It also shows inhibitory activity against MER, MET, and TRKA at higher concentrations.[1] AXL kinase is a member of the TAM (TYRO3, AXL, MER) family of receptor kinases and is involved in various cellular processes, including cell migration, invasion, and drug sensitivity in malignant cells.[2] DS-1205b functions by inhibiting the phosphorylation of AXL, thereby blocking its downstream signaling pathways.[2][3] This inhibition can delay or overcome resistance to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), in cancer cells where AXL signaling acts as a bypass mechanism.[2][3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound, typically dissolved in DMSO, in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[5]
Q3: What is the typical final concentration of DMSO that should be used in cell culture experiments with DS-1205b?
A3: When preparing working solutions of DS-1205b for cell culture experiments, it is crucial to ensure that the final concentration of the DMSO solvent is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects on the cells.
Q4: In which cell lines has DS-1205b been shown to be effective?
A4: DS-1205b has demonstrated activity in various preclinical models. Notably, it has been effective in AXL-overexpressing NIH3T3 cells, where it inhibited hGAS6 ligand-induced migration.[2][4][6] It has also been extensively studied in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, such as HCC827, particularly in the context of overcoming resistance to EGFR inhibitors like erlotinib (B232) and osimertinib.[2][4][6][7]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of DS-1205b in cell culture experiments.
| Problem | Potential Cause | Suggested Solution |
| Reduced or no inhibitory effect of DS-1205b on AXL phosphorylation. | Compound Degradation: DS-1205b may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Ensure proper storage conditions (-80°C for long-term).[1] |
| Low AXL Expression: The cell line used may not express sufficient levels of AXL for a measurable effect. | Confirm AXL expression in your cell line using Western blot or other methods. Consider using a positive control cell line known to express AXL (e.g., AXL-overexpressing NIH3T3 cells).[2] | |
| Suboptimal Assay Conditions: The incubation time or concentration of DS-1205b may not be optimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental setup. Phosphorylation of AXL has been shown to be inhibited after 2 hours of treatment.[2][6] | |
| High variability in experimental results between replicates. | Inconsistent Compound Concentration: Inaccurate pipetting or incomplete dissolution of DS-1205b in the media. | Ensure complete dissolution of the stock solution before further dilution. Use calibrated pipettes for accurate dispensing. |
| Cell Culture Variability: Inconsistent cell seeding density or passage number. | Maintain consistent cell culture practices, including seeding density and using cells within a similar passage number range for all experiments. | |
| Binding to Plasticware: The compound may adsorb to the surface of plastic plates or tubes.[8][9] | Consider using low-protein-binding plasticware. Pre-incubating plates with media containing serum may help to reduce non-specific binding. | |
| Observed cytotoxicity at expected effective concentrations. | DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Off-target Effects: Although highly selective for AXL, at very high concentrations, DS-1205b could have off-target effects. | Use the lowest effective concentration of DS-1205b as determined by your dose-response experiments. Review literature for known off-target effects of AXL inhibitors. | |
| Precipitation of DS-1205b in cell culture media. | Poor Solubility: The concentration of DS-1205b may exceed its solubility limit in the aqueous environment of the cell culture medium. | Prepare the final working solution by diluting the DMSO stock in pre-warmed media with vigorous mixing. Avoid high final concentrations of the compound if precipitation is observed. The solubility of many small molecules is limited in aqueous solutions.[8] |
| Interaction with Media Components: Components of the media, such as proteins in fetal bovine serum (FBS), could interact with the compound, affecting its solubility. | Test the stability and solubility of DS-1205b in both serum-free and serum-containing media to assess the impact of serum components.[10] |
Experimental Protocols
Protocol 1: General Assessment of DS-1205b Stability in Cell Culture Media
This protocol provides a framework for determining the stability of DS-1205b in your specific cell culture medium.[5]
-
Preparation of Media: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
-
Compound Spiking: Add DS-1205b from a concentrated DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is less than 0.1%.
-
Incubation: Incubate the medium at 37°C in a standard cell culture incubator (5% CO2).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching and Storage: Immediately stop potential degradation by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile) to each aliquot. Store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent DS-1205b compound in each sample using a sensitive and specific analytical method such as LC-MS/MS.
-
Data Interpretation: Plot the percentage of DS-1205b remaining versus time to determine its stability profile in the tested cell culture medium.
Protocol 2: Western Blot Analysis of AXL and Downstream Signaling
This protocol details the steps to assess the inhibitory effect of DS-1205b on AXL phosphorylation and downstream pathways.[2][6]
-
Cell Seeding: Seed the cells of interest (e.g., HCC827) in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of DS-1205b (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of DS-1205b on the phosphorylation status of AXL and its downstream targets relative to total protein levels and the vehicle control.
Visualizations
Caption: Mechanism of action of DS-1205b as an AXL kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
troubleshooting DS-1205b xenograft model variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DS-1205b xenograft model. The information is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DS-1205b and what is its primary application in xenograft models?
A1: DS-1205b is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] In xenograft models, it is often used to investigate overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3][5][6] Studies have shown that in combination with EGFR inhibitors like erlotinib (B232) or osimertinib, DS-1205b can delay the onset of tumor resistance and restore antitumor activity in resistant tumors.[1][3][5][6][7][8]
Q2: Which cell lines are typically used in DS-1205b xenograft studies?
A2: A commonly used cell line is the HCC827 human NSCLC cell line, which harbors an EGFR mutation.[1][5][6][7] This cell line is valuable for studying acquired resistance to EGFR-TKIs, where AXL is often upregulated.[1][5] Additionally, NIH3T3 cells overexpressing AXL have been used to evaluate the in vitro and in vivo activity of DS-1205b.[1][7]
Q3: What is the general mechanism of action for DS-1205b in overcoming EGFR-TKI resistance?
A3: In some EGFR-mutant NSCLC, prolonged treatment with EGFR-TKIs can lead to the upregulation of the AXL signaling pathway, which acts as a "bypass" signal, allowing cancer cells to survive and proliferate despite EGFR inhibition.[1][5] DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass pathway.[1][7] The combination of an EGFR-TKI and DS-1205b can lead to a more complete inhibition of downstream signaling pathways, such as the AKT pathway, delaying or overcoming resistance.[1]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Between Animals in the Same Group
High inter-animal variability in tumor growth is a frequent challenge in xenograft studies and can confound the interpretation of results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Viability | - Use cells in the logarithmic growth phase (70-80% confluency).[9] - Ensure cell viability is >95% using a trypan blue exclusion assay.[10] - Minimize the time between cell harvesting and injection (ideally <30 minutes).[11] - Avoid over-trypsinization which can damage cells. |
| Inaccurate Cell Counting and Dosing | - Use a hemocytometer for accurate cell counting.[9] - Ensure the cell suspension is homogenous before drawing into the syringe to avoid cell clumping.[12] |
| Variable Injection Technique | - Standardize the injection volume and site (e.g., subcutaneous injection in the right flank).[9][13][14] - Ensure all personnel are trained on a consistent injection technique to minimize differences in administration.[15] - Be careful not to inject into the muscle, which can affect tumor growth.[11] |
| Differences in Animal Health and Age | - Use mice of a similar age (e.g., 4-6 weeks old) and weight range.[9][14] - Allow for an acclimatization period of at least 3-5 days after animal arrival.[9] - Monitor animal health closely and exclude any animals showing signs of illness unrelated to the tumor or treatment.[15] |
| Inherent Tumor Heterogeneity | - The cancer cell line itself may have intrinsic heterogeneity.[15][16] - Consider single-cell cloning of the parental cell line to reduce heterogeneity.[15] - Increase the number of animals per group to statistically mitigate the effects of individual variability.[15] |
Issue 2: Low or No Tumor Take-Rate
Failure of tumors to establish and grow is another common issue that can derail a study.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Number of Injected Cells | - The optimal number of cells can be cell-line dependent. For many cell lines, 3 x 10^6 cells are a good starting point.[9] - If take-rates are low, consider increasing the number of injected cells. |
| Poor Cell Viability | - As mentioned previously, ensure high cell viability (>95%) at the time of injection.[10] Dead cells will not form tumors. |
| Suboptimal Injection Site or Technique | - Ensure the injection is subcutaneous and not intraperitoneal or intramuscular.[13] - The use of Matrigel or other basement membrane extracts can improve tumor cell engraftment and growth.[10][13] |
| Host Immune Response | - Use appropriate immunodeficient mouse strains (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[9] - The genetic background of the host mouse strain can influence tumor growth.[17] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Implantation
This protocol outlines the key steps for establishing a subcutaneous DS-1205b xenograft model using HCC827 cells.
Materials:
-
HCC827 cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and trypan blue
-
1-cc syringes with 27- or 30-gauge needles[9]
-
Immunodeficient mice (e.g., 4-6 week old nude mice)[9]
-
(Optional) Matrigel or other basement membrane extract
Procedure:
-
Cell Preparation:
-
Culture HCC827 cells in complete medium until they reach 70-80% confluency.[9]
-
Four hours before harvesting, replace the medium with fresh medium.[9]
-
Wash cells with PBS, then detach them using a minimal amount of trypsin-EDTA.[9]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.[9]
-
Wash the cell pellet twice with sterile PBS.[9]
-
Resuspend the cells in a known volume of PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.[9]
-
Adjust the cell suspension to the desired concentration (e.g., 3.0 x 10^7 cells/mL for a 3.0 x 10^6 cell injection in 100 µL).
-
-
Animal Preparation:
-
Allow mice to acclimatize for at least 3-5 days.[9]
-
Anesthetize the mouse if required by institutional protocols.
-
Clean the injection site on the lower flank with an ethanol (B145695) or iodine solution.[9]
-
-
Injection:
-
Post-Injection Monitoring:
Protocol 2: Tumor Measurement and Data Collection
Procedure:
-
Measure the length and width of the tumors 2-3 times per week using digital calipers.[9][10]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[9]
-
Record the tumor volumes, animal body weights, and any clinical observations for each animal.
-
Therapy can be initiated when tumors reach a predetermined average volume (e.g., 50-60 mm³).[9]
Data Presentation
Table 1: Example of In Vitro IC50 Values for EGFR-TKIs
| Cell Line | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| Parental HCC827 | 11.3 | 9.2 |
| Erlotinib-Resistant HCC827 | 4,278.4 | - |
| Osimertinib-Resistant HCC827 | - | 3,975.9 |
| Data derived from a study on EGFR-TKI resistance.[1] |
Table 2: Recommended Dosing for In Vivo Studies
| Compound | Vehicle | Dose Range | Administration Route | Frequency |
| DS-1205b | Varies by study | 12.5 - 50 mg/kg | Oral gavage | Twice daily |
| Erlotinib | Varies by study | Varies by study | Oral gavage | Once daily |
| Osimertinib | Varies by study | Varies by study | Oral gavage | Once daily |
| Note: Optimal dosing should be determined empirically for each specific study.[15] |
Visualizations
Signaling Pathway
Caption: EGFR and AXL signaling pathways leading to cell survival and proliferation.
Experimental Workflow
Caption: A typical experimental workflow for a DS-1205b xenograft study.
Troubleshooting Logic
Caption: A logical flow for troubleshooting high tumor growth variability.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. [PDF] DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing DS-1205b precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of DS-1205b in aqueous solutions during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is DS-1205b and what is its mechanism of action?
A1: DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase with an IC50 of 1.3 nM.[1][2] AXL kinase is involved in various cellular processes, including cell survival, proliferation, and migration.[3][4] In the context of cancer, upregulation of the AXL signaling pathway has been identified as a mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4][5] DS-1205b is used in research to block this resistance pathway, often in combination with EGFR-TKIs like erlotinib (B232) and osimertinib.[1][3]
Q2: What are the known physicochemical properties of DS-1205b?
A2: The key physicochemical properties of DS-1205b are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H42FN5O7 | [1] |
| Molecular Weight | 735.81 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| In Vivo Formulation | ≥ 2.5 mg/mL (3.4 mM) in a solution of DMSO, PEG300, Tween-80, and Saline | [6] |
Q3: Why does my DS-1205b precipitate when I add it to my aqueous experimental media?
A3: Like many small molecule kinase inhibitors, DS-1205b is a hydrophobic molecule with low intrinsic aqueous solubility.[7] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous buffer or cell culture medium where its solubility is significantly lower. This rapid change in solvent environment can cause the compound to come out of solution.
Troubleshooting Guide: Minimizing DS-1205b Precipitation
This guide provides step-by-step instructions to help you avoid precipitation of DS-1205b in your experiments.
Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous media.
-
Potential Cause 1: High Final Concentration. The final concentration of DS-1205b in your aqueous solution exceeds its solubility limit.
-
Solution: Lower the final working concentration of DS-1205b. If a high concentration is necessary, consider using a formulation with solubility enhancers (see Experimental Protocols).
-
-
Potential Cause 2: Rapid Solvent Exchange. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid shift in solvent polarity, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your final aqueous buffer or media. Then, add this intermediate dilution to the rest of your aqueous solution. It is also recommended to add the stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing.
-
-
Potential Cause 3: Low Temperature of Aqueous Media. The solubility of many compounds, including likely DS-1205b, decreases at lower temperatures.
-
Solution: Always use pre-warmed (e.g., 37°C for cell culture) aqueous buffers and media when preparing your final working solution.
-
-
Potential Cause 4: High Final DMSO Concentration. While DMSO is used to dissolve DS-1205b, high final concentrations in your assay can be toxic to cells and may not be representative of in vivo conditions.
-
Solution: Aim for a final DMSO concentration of less than 0.5% (v/v) in your final working solution. If higher concentrations of DS-1205b are needed, this may require a higher DMSO percentage, but the potential effects on your experimental system should be evaluated with appropriate vehicle controls.
-
Issue: Precipitate forms over time in the incubator.
-
Potential Cause 1: Evaporation. Over the course of a long experiment, evaporation of water from the culture media can increase the effective concentration of DS-1205b, leading to precipitation.
-
Solution: Ensure proper humidification of your incubator. For multi-well plates, use plate sealers or lids designed to minimize evaporation.
-
-
Potential Cause 2: Temperature Fluctuations. Repeatedly removing your experimental setup from a stable temperature environment (like an incubator) can cause temperature cycling that may affect the solubility of the compound.
-
Solution: Minimize the time your plates or flasks are outside the incubator. If frequent observation is required, consider using an environmentally controlled microscope stage.
-
Experimental Protocols
Protocol 1: Preparation of DS-1205b Stock Solution
-
Objective: To prepare a concentrated stock solution of DS-1205b in DMSO.
-
Materials:
-
DS-1205b (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of DS-1205b to achieve a 10 mM stock solution (Molecular Weight = 735.81 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 7.36 mg of DS-1205b.
-
Weigh the DS-1205b and add it to a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of DS-1205b Working Solution for In Vitro Assays
-
Objective: To prepare a final working solution of DS-1205b in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
-
Materials:
-
10 mM DS-1205b in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
-
Procedure (Example for a 1 µM final concentration):
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM DS-1205b stock solution to 99 µL of pre-warmed media. This creates a 100 µM intermediate solution with 1% DMSO.
-
Prepare the final solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed media. This results in a final concentration of 1 µM DS-1205b with a final DMSO concentration of 0.01%.
-
Gently mix the final solution.
-
Visually inspect for any signs of precipitation before use.
-
Protocol 3: Formulation of DS-1205b for In Vivo Studies
-
Objective: To prepare a formulation of DS-1205b suitable for administration in animal models, based on a published method.[6]
-
Materials:
-
DS-1205b (solid)
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Procedure (to prepare a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of DS-1205b in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL DS-1205b DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well. This will result in a clear solution of approximately 2.5 mg/mL DS-1205b.[6]
-
Visualizations
Below are diagrams illustrating key concepts related to the action of DS-1205b and experimental workflows.
Caption: AXL signaling pathway and the inhibitory action of DS-1205b.
Caption: Recommended workflow for preparing DS-1205b solutions.
References
- 1. probechem.com [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of AXL Inhibition: A Guide to Interpreting Unexpected Results with DS-1205b
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with DS-1205b, a selective AXL receptor tyrosine kinase inhibitor. Our goal is to help you navigate your experiments with confidence and clarify ambiguous outcomes.
Troubleshooting Guide: Unexpected Experimental Outcomes
Researchers may encounter a range of unexpected results when working with DS-1205b. This guide provides a structured approach to troubleshooting common issues.
| Observed Unexpected Result | Potential Cause | Recommended Action |
| 1. Lack of Efficacy in EGFR-TKI Resistant Cells with High AXL Expression | - Insufficient inhibition of AXL phosphorylation at the tested concentration. - Presence of alternative bypass signaling pathways. - Suboptimal experimental conditions. | - Verify AXL target engagement by performing a Western blot to assess AXL phosphorylation levels post-treatment. - Investigate other potential resistance mechanisms such as activation of other receptor tyrosine kinases (e.g., c-MET, HER2/HER3, VEGFR, PDGFR, FLT3)[1]. - Optimize drug concentration and treatment duration. |
| 2. High In Vitro Potency Not Translating to In Vivo Antitumor Activity | - Poor bioavailability or rapid metabolism of DS-1205b in the in vivo model. - Intrinsic resistance of the tumor microenvironment. - Inefficient drug delivery to the tumor site. | - Conduct pharmacokinetic studies to assess DS-1205b levels in plasma and tumor tissue. - Evaluate the expression of AXL and downstream signaling components in the in vivo tumors. - Consider alternative drug delivery formulations or routes of administration. |
| 3. Development of Resistance to Combination Therapy (DS-1205b + EGFR-TKI) | - Emergence of secondary mutations in EGFR or AXL. - Upregulation of other compensatory signaling pathways. - Clonal evolution and selection of a resistant subpopulation. | - Perform genomic sequencing of resistant tumors to identify potential new mutations. - Utilize phospho-proteomic arrays to identify activated signaling pathways in resistant cells. - Isolate and characterize the resistant cell population to understand the specific resistance mechanism. |
| 4. Unexpected Toxicity or Off-Target Effects in Cell Culture or Animal Models | - Inhibition of other kinases with structural similarity to AXL. - Cell line-specific or animal model-specific sensitivities. - Contamination or degradation of the DS-1205b compound. | - Perform a kinome scan to assess the selectivity profile of DS-1205b. - Test the compound in multiple cell lines and/or animal models to determine if the toxicity is widespread. - Verify the purity and stability of the DS-1205b stock solution. |
| 5. No Additive or Synergistic Effect with EGFR-TKIs | - AXL signaling is not the primary resistance mechanism in the model system. - The EGFR-TKI is already maximally effective, leaving no room for improvement. - Antagonistic interaction between the two compounds. | - Confirm AXL upregulation as a resistance mechanism in your specific model. - Titrate the EGFR-TKI dose to a suboptimal level to potentially reveal the synergistic effect of DS-1205b. - Perform combination index (CI) analysis to formally assess for synergy, additivity, or antagonism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DS-1205b?
A1: DS-1205b is a selective inhibitor of the AXL receptor tyrosine kinase.[2][3] In the context of non-small cell lung cancer (NSCLC) with EGFR mutations, resistance to EGFR tyrosine kinase inhibitors (TKIs) can arise through the upregulation of AXL, which acts as a bypass signaling pathway.[1][2] DS-1205b works by inhibiting the phosphorylation of AXL, thereby blocking this resistance mechanism and restoring sensitivity to EGFR-TKIs like erlotinib (B232) and osimertinib (B560133).[1][2]
Q2: I am not seeing the expected inhibition of downstream signaling (e.g., AKT, ERK) with DS-1205b treatment. Why might this be?
A2: While DS-1205b is a potent AXL inhibitor, the downstream signaling pathways like PI3K/AKT and MAPK/ERK are complex and can be activated by multiple upstream signals. If you do not observe the expected inhibition:
-
Confirm AXL Inhibition: First, verify that DS-1205b is inhibiting AXL phosphorylation in your system using a phospho-AXL specific antibody in a Western blot.
-
Investigate Parallel Pathways: Consider that other receptor tyrosine kinases may be contributing to the activation of AKT and ERK.
-
Cellular Context: The specific genetic and proteomic context of your cells can influence the signaling response.
Q3: Is there clinical evidence for the efficacy of DS-1205b?
A3: Phase 1 clinical trials have evaluated DS-1205c (a related compound) in combination with EGFR-TKIs. In a study with gefitinib (B1684475), the combination was found to be generally safe and well-tolerated, but no complete or partial responses were observed, with 25% of patients achieving stable disease.[4][5] Another study combining DS-1205c with osimertinib also reported that the combination was well-tolerated, with two-thirds of patients achieving stable disease, but again, no complete or partial responses were seen.[6][7] Notably, no association between AXL positivity in tumor tissue and clinical efficacy was observed in the osimertinib combination study.[6][7]
Q4: What are the known side effects of DS-1205b from clinical trials?
A4: In a Phase 1 study of DS-1205c in combination with gefitinib, the most common treatment-emergent adverse events were increased aspartate aminotransferase (35%), increased alanine (B10760859) aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[4][5] When combined with osimertinib, common treatment-related adverse events included anemia, diarrhea, fatigue, and increased levels of AST, ALT, blood creatinine (B1669602) phosphokinase, and lipase.[6]
Experimental Protocols
Western Blot for AXL Phosphorylation
This protocol is designed to assess the inhibition of AXL phosphorylation by DS-1205b in cultured cells.
-
Cell Culture and Treatment: Plate EGFR-TKI resistant NSCLC cells (e.g., HCC827-ER, HCC827-OR) at a suitable density. Allow cells to adhere overnight. Treat cells with varying concentrations of DS-1205b (e.g., 1, 10, 100, 1000, 10000 nM) for a specified time (e.g., 2 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AXL overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Preclinical In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs
The following tables summarize key quantitative data from preclinical studies.
Table 1: Antitumor Effect of DS-1205b in Combination with Erlotinib in an HCC827 Xenograft Model [2]
| Treatment Group | Dose | Mean Tumor Volume (mm³) on Day 100 |
| Erlotinib Monotherapy | 25 mg/kg qd | 814.5 |
| Erlotinib + DS-1205b | 25 mg/kg qd + 12.5 mg/kg bid | 541.7 |
| Erlotinib + DS-1205b | 25 mg/kg qd + 25 mg/kg bid | 321.0 |
| Erlotinib + DS-1205b | 25 mg/kg qd + 50 mg/kg bid | 216.8 |
Table 2: Antitumor Effect of DS-1205b in Erlotinib-Resistant HCC827 Xenografts [2]
| Treatment Group | Dose | Tumor Growth Inhibition |
| DS-1205b | 25 mg/kg | 47% |
| DS-1205b | 50 mg/kg | 97% |
Table 3: Antitumor Effect of DS-1205b in AXL-Overexpressing NIH3T3 Xenografts [2]
| DS-1205b Dose | Tumor Growth Inhibition |
| 3.1 mg/kg | 39% |
| 6.3 mg/kg | 54% |
| 50 mg/kg | 94% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
avoiding DS-1205b degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of DS-1205b to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DS-1205b?
A1: Proper storage of DS-1205b is critical to maintain its integrity and activity. Recommendations for both solid compound and stock solutions are summarized in the table below.
Q2: My DS-1205b stock solution appears to have precipitated after thawing. What should I do?
A2: Precipitation can occur if the solution was stored at a concentration above its solubility limit at a lower temperature. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To avoid this issue in the future, consider preparing aliquots at a slightly lower concentration.
Q3: I've noticed a discoloration in my DS-1205b stock solution. What does this indicate?
A3: A change in color can be an indicator of chemical degradation or oxidation.[2] This may be caused by exposure to light, air, or impurities in the solvent. It is crucial to assess the purity of the compound before proceeding with your experiments.
Q4: How many times can I freeze and thaw my DS-1205b stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle increases the risk of precipitation and degradation due to water absorption by the solvent (e.g., DMSO).[1][2] Aliquoting the stock solution into single-use vials is the best practice to maintain the compound's stability.[3]
Q5: What type of storage container is best for my DS-1205b stock solutions?
A5: For long-term storage, use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[2] This will minimize the risk of the compound adhering to the container surface or contaminants leaching into the solution.[2]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity of DS-1205b in assays.
This is a common problem that can often be traced back to the degradation of the compound during storage. Follow this troubleshooting workflow to identify the potential cause:
References
- 1. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of AXL Inhibitors: DS-1205b vs. BGB324
A Comprehensive Guide for Researchers and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This has spurred the development of potent and selective AXL inhibitors. Among the frontrunners are DS-1205b, a novel agent from Daiichi Sankyo, and BGB324 (also known as bemcentinib (B612113) or R428), developed by BerGenBio. This guide provides an objective, data-driven comparison of these two inhibitors, summarizing key preclinical findings to inform research and development decisions.
At a Glance: Key Quantitative Data
A direct preclinical comparison reveals significant differences in the potency and efficacy of DS-1205b and BGB324.[1] The following tables summarize the key quantitative data from in vitro and in vivo studies.
| Parameter | DS-1205b | BGB324 | Reference |
| AXL Kinase Inhibition (IC50) | 1.3 nM | Not explicitly stated in direct comparison, but shown to be a selective AXL inhibitor | [2] |
| Cell Migration Inhibition (EC50) | 2.7 nM | 132.3 nM | [1] |
Table 1: In Vitro Potency Comparison. DS-1205b demonstrates significantly greater potency in inhibiting AXL-mediated cell migration compared to BGB324.
| Study | Model | Treatment | Tumor Growth Inhibition | Reference |
| NIH3T3-AXL Xenograft | Nude Mice | DS-1205b (3.1-50 mg/kg) | 39-94% | [1] |
| HCC827 Erlotinib-Resistant Xenograft | Nude Mice | DS-1205b (50 mg/kg) + Erlotinib | 97% (DS-1205b monotherapy) | [1] |
| 4T1 Mammary Adenocarcinoma | Syngeneic Mice | BGB324 (50 mg/kg bid) + anti-CTLA-4/anti-PD-1 | Enhanced tumor clearance and survival compared to checkpoint inhibition alone | [3] |
Table 2: In Vivo Efficacy Comparison. Both inhibitors show significant anti-tumor activity in various preclinical models. DS-1205b has demonstrated potent monotherapy and combination efficacy in non-small cell lung cancer (NSCLC) models, while BGB324 has shown promise in combination with immunotherapy.
Mechanism of Action: Targeting the AXL Signaling Pathway
Both DS-1205b and BGB324 are small molecule inhibitors that target the intracellular kinase domain of the AXL receptor.[4] Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.[5][6][7] These pathways include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6][7][8] By inhibiting the kinase activity of AXL, DS-1205b and BGB324 block these pro-tumorigenic signals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of DS-1205b and BGB324.
In Vitro AXL Phosphorylation Inhibition Assay
This assay determines the ability of the inhibitors to block the phosphorylation of AXL in a cellular context.
Methodology:
-
Cell Culture: NIH3T3 cells overexpressing AXL (NIH3T3-AXL) are seeded and cultured.
-
Inhibitor Treatment: Cells are treated with varying concentrations of DS-1205b or BGB324 for 2 or 24 hours.[1]
-
Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated AXL (pAXL), total AXL, phosphorylated AKT (pAKT), and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent.
-
Cell Migration Assay
This assay quantifies the effect of the inhibitors on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding: NIH3T3-AXL cells are seeded in the upper chamber of a transwell plate.
-
Treatment: DS-1205b or BGB324 is added to the upper chamber. The ligand, human Gas6 (hGAS6), is added to the lower chamber to stimulate migration.[1]
-
Migration: The plate is incubated to allow cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Cell migration is quantified by measuring the change in electrical impedance, which is represented as a Cell Index (CI).[1] The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[1]
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
References
- 1. Western blot analysis [bio-protocol.org]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of DS-1205b and Cabozantinib in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for lung cancer, both DS-1205b and cabozantinib (B823) have emerged as significant players, albeit with distinct mechanisms and primary targets. This guide provides an objective comparison of their performance in lung cancer models, supported by available experimental data, to inform research and development efforts.
At a Glance: Key Characteristics
| Feature | DS-1205b | Cabozantinib |
| Primary Target | AXL Receptor Tyrosine Kinase | Multiple Tyrosine Kinases (including MET, VEGFR, AXL, RET)[1][2][3][4][5][6] |
| Mechanism of Action | Selective AXL inhibition, overcoming EGFR-TKI resistance[7][8] | Inhibition of tumor angiogenesis, motility, and invasiveness[1][5] |
| Therapeutic Context | Primarily investigated for overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC[7][8][9] | Treatment of advanced non-small cell lung cancer (NSCLC), particularly with MET alterations, and other solid tumors[10][11][12] |
| Development Stage (based on available data) | Preclinical and early-phase clinical trials[13][14][15] | Approved for various cancer indications, with ongoing clinical trials in lung cancer[2][16] |
Preclinical Efficacy in Lung Cancer Xenograft Models
DS-1205b in EGFR-Mutant NSCLC Xenograft Models
DS-1205b has demonstrated significant efficacy in overcoming resistance to EGFR inhibitors in preclinical models.[7][8][9]
Table 1: Antitumor Activity of DS-1205b in an Erlotinib-Resistant HCC827 Xenograft Model [7]
| Treatment Group | Dose | Tumor Growth Inhibition |
| DS-1205b | 25 mg/kg | 47% |
| DS-1205b | 50 mg/kg | 97% |
In these models, tumors initially responsive to erlotinib (B232) developed resistance. Subsequent treatment with DS-1205b in combination with erlotinib restored antitumor activity.[7][17] Furthermore, the combination of DS-1205b with osimertinib (B560133) delayed the onset of drug resistance in an HCC827 xenograft model.[7][8][18]
Cabozantinib in Lung Cancer Models
Preclinical studies have highlighted cabozantinib's ability to inhibit tumor growth, invasion, and angiogenesis in various tumor models, including lung cancer.[5] Its activity is attributed to the simultaneous inhibition of multiple critical signaling pathways.
Clinical Data in Lung Cancer Patients
Clinical trial data provides a clearer picture of the therapeutic potential of these agents in patients.
DS-1205c (a related AXL inhibitor) in EGFR-Mutant NSCLC
A Phase 1 study of DS-1205c in combination with gefitinib (B1684475) was conducted in Japanese patients with EGFR-mutant NSCLC who had progressed on EGFR-TKI therapy.[13][14]
Table 2: Clinical Activity of DS-1205c with Gefitinib in a Phase 1 Trial [13][14]
| Efficacy Endpoint | Result (n=20) |
| Objective Response Rate (ORR) | 0% |
| Stable Disease | 25% (5 patients) |
While no objective responses were observed, the combination was generally well-tolerated.[13][14]
Cabozantinib in MET-Altered NSCLC
A Phase 2 trial evaluated cabozantinib in patients with MET-altered lung cancers.[10][12]
Table 3: Clinical Activity of Cabozantinib in MET-Altered Lung Cancers (Phase 2) [10][12]
| Efficacy Endpoint | Result (n=25 assessable patients) |
| Objective Response Rate (ORR) | 20% |
| Median Progression-Free Survival (PFS) | 4.5 months |
| Median Overall Survival (OS) | 7.2 months |
Importantly, cabozantinib demonstrated activity in patients who had previously been treated with a type I MET TKI.[10][12]
Signaling Pathways and Mechanisms of Action
The distinct therapeutic strategies of DS-1205b and cabozantinib are rooted in their differential targeting of oncogenic signaling pathways.
DS-1205b: Targeting the AXL "Bypass" Pathway
Upregulation of the AXL receptor tyrosine kinase is a known mechanism of acquired resistance to EGFR inhibitors in NSCLC.[7][8] AXL activation can lead to the reactivation of downstream signaling pathways like PI3K/AKT and MAPK/ERK, even in the presence of EGFR blockade. DS-1205b selectively inhibits AXL, thereby shutting down this "bypass" pathway and restoring sensitivity to EGFR TKIs.
Cabozantinib: Multi-Targeted Inhibition
Cabozantinib's broader activity stems from its ability to inhibit multiple key tyrosine kinases involved in tumor progression, including MET, VEGFR, and AXL.[1][2][3][4][5][6] This multi-targeted approach simultaneously disrupts tumor cell growth and survival (via MET and AXL) and the tumor's blood supply (via VEGFR), a process known as angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro AXL Signaling Inhibition Assay (for DS-1205b)
Objective: To determine the effect of DS-1205b in combination with EGFR-TKIs on downstream signaling pathways.
Cell Line: HCC827 (EGFR-mutant NSCLC cell line).
Procedure:
-
HCC827 cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of an EGFR-TKI (erlotinib or osimertinib) with or without a fixed concentration of DS-1205b (e.g., 1 µM).[7]
-
Following a 2-hour incubation period, the cells are harvested.[7]
-
Cell lysates are prepared and subjected to Western blot analysis to assess the phosphorylation status of key signaling proteins, including EGFR, AKT, and ERK.[7]
In Vivo Xenograft Model (for DS-1205b)
Objective: To evaluate the in vivo antitumor efficacy of DS-1205b in delaying or overcoming resistance to EGFR-TKIs.
Animal Model: Immunocompromised mice (e.g., BALB/c nude).
Procedure:
-
HCC827 cells are subcutaneously implanted into the mice.
-
Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, EGFR-TKI alone, DS-1205b alone, combination therapy).
-
For acquired resistance studies, treatment with an EGFR-TKI is initiated first. Upon tumor regrowth, indicating resistance, treatment with DS-1205b is added.[7]
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for AXL expression.[7]
Summary and Future Directions
DS-1205b and cabozantinib represent two distinct approaches to targeting lung cancer. DS-1205b is a highly selective inhibitor of AXL, with its primary therapeutic rationale being the abrogation of a specific resistance mechanism to EGFR-TKIs. In contrast, cabozantinib is a multi-kinase inhibitor that targets several key oncogenic pathways simultaneously, demonstrating broader clinical activity in different subsets of lung cancer, particularly those with MET alterations.
For researchers, the choice between these or similar agents would depend on the specific biological context of the lung cancer model being studied. For drug development professionals, the data underscores the importance of both highly specific and multi-targeted inhibitors in the oncology armamentarium. Future research, including potential head-to-head comparisons in relevant preclinical models and combination studies, will be crucial to further delineate the optimal therapeutic positioning of these and other targeted agents in the treatment of lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 6. ascopubs.org [ascopubs.org]
- 7. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Semantic Scholar [semanticscholar.org]
- 10. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Cabozantinib + Pembrolizumab for Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
DS-1205b: A Comparative Efficacy Analysis Against Other AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1] This has led to the development of numerous AXL inhibitors, each with distinct biochemical profiles and stages of clinical evaluation. This guide provides an objective comparison of the efficacy of DS-1205b, a novel AXL inhibitor, with other prominent AXL inhibitors such as bemcentinib, gilteritinib, dubermatinib, and SLC-391. The comparison is supported by available preclinical and clinical experimental data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of DS-1205b and other selected AXL inhibitors. It is important to note that direct head-to-head comparisons are limited, and data are often generated in different experimental systems.
Table 1: In Vitro Potency of AXL Inhibitors
| Inhibitor | Target(s) | IC50 (AXL Kinase Assay) | Cell-Based Assay Potency | Cell Line(s) | Reference(s) |
| DS-1205b | AXL | 1.3 nM | EC50: 2.7 nM (hGAS6-induced migration) | NIH3T3-AXL | [2] |
| Bemcentinib (R428) | AXL | 14 nM | IC50: ~4 µM (Growth inhibition) | H1299 | [3][4] |
| Gilteritinib (ASP2215) | FLT3, AXL | 0.73 nM | IC50: 0.92 - 2.9 nM (Growth inhibition) | MV4-11, MOLM-13 | [5][6] |
| Dubermatinib (TP-0903) | AXL | 27 nM | IC50: 6 nM (Cell viability) | PSN-1 | [7] |
| SLC-391 | AXL | Single-digit nM | - | - | [?] |
Table 2: In Vivo Efficacy of AXL Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Response | Reference(s) |
| DS-1205b | HCC827 NSCLC Xenograft (with erlotinib) | 12.5-50 mg/kg, bid | Significantly delayed tumor resistance | [8] |
| Bemcentinib | Advanced NSCLC (with pembrolizumab) | 200 mg/day | ORR: 33% (cAXL positive) | [9] |
| Gilteritinib | Relapsed/Refractory FLT3-mutated AML | 120 mg/day | Significantly longer OS vs. chemotherapy | [10] |
| Dubermatinib | Advanced Solid Tumors | Dose escalation | DCR: 33% (monotherapy) | [11] |
| SLC-391 | NSCLC, CML, AML models | - | Demonstrated efficacy | [?] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.
In Vitro AXL Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against AXL kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human AXL kinase, a suitable kinase substrate (e.g., poly-GT), ATP, and the test inhibitor (e.g., DS-1205b).
-
Procedure:
-
The recombinant AXL kinase is incubated with the substrate and ATP in a reaction buffer.
-
The test inhibitor is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, often by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a mobility shift assay, ELISA with a phospho-specific antibody, or time-resolved fluorescence resonance energy transfer (TR-FRET).[12]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of an AXL inhibitor on the migratory capacity of cancer cells.
Methodology:
-
Cell Culture: Cancer cells expressing AXL are cultured to 70-80% confluency. The day before the assay, the cells are serum-starved.
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., serum or Gas6).
-
Cell Seeding: A suspension of serum-starved cells, pre-treated with the AXL inhibitor or vehicle control, is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed (e.g., with 70% ethanol) and stained (e.g., with 0.2% crystal violet).[14]
-
The stained cells are visualized and counted under a microscope. The number of migrated cells in the inhibitor-treated group is compared to the control group.[14]
-
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an AXL inhibitor, alone or in combination with other agents.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Cell Implantation: A specific number of human cancer cells (e.g., 3.0 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-60 mm³). The mice are then randomized into treatment and control groups.[15]
-
Drug Administration: The AXL inhibitor is administered to the treatment group via the appropriate route (e.g., oral gavage) and schedule. The control group receives a vehicle. Tumor dimensions (length and width) are measured regularly (e.g., twice a week) with calipers.[16]
-
Endpoint and Analysis: The study continues until a predetermined endpoint, such as the tumor volume in the control group reaching a specific size. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[15] The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Mandatory Visualization
AXL Signaling Pathway and Inhibition
Caption: The AXL signaling pathway, initiated by Gas6 binding, and the point of inhibition by DS-1205b.
Experimental Workflow for Efficacy Assessment
Caption: A typical workflow for evaluating the efficacy of an AXL inhibitor from preclinical to clinical stages.
Logical Comparison of AXL Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sumitomo Dainippon Pharma Oncology Presents Findings from Phase 1 Clinical Study Evaluating Investigational Agent Dubermatinib in Patients with Advanced Solid Tumors at ESMO 2020 Virtual Annual Congress [prnewswire.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. revvity.com [revvity.com]
Validating DS-1205b Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of DS-1205b, a selective AXL receptor tyrosine kinase inhibitor. We will explore key assays, present comparative data for DS-1205b and alternative AXL inhibitors, and provide detailed experimental protocols to support your research.
Introduction to DS-1205b and AXL Kinase
DS-1205b is a potent small molecule inhibitor targeting AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and the development of therapeutic resistance.[2][3] Overexpression of AXL is associated with a poor prognosis in several cancers, making it a compelling therapeutic target.[2] DS-1205b is being investigated to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] Validating that DS-1205b effectively engages its AXL target within the complex cellular environment is a critical step in its preclinical and clinical development.
Quantitative Comparison of AXL Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DS-1205b and other notable AXL inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| DS-1205b | AXL | 1.3 | Mobility Shift Assay (recombinant human AXL) | [1] |
| MER | >1000 | Mobility Shift Assay | [1] | |
| TYRO3 | >1000 | Mobility Shift Assay | [1] | |
| Bemcentinib (BGB324) | AXL | 14 | Biochemical Assay | [4] |
| MER | ~700 | Biochemical Assay | [4] | |
| TYRO3 | ~700 | Biochemical Assay | [4] | |
| Gilteritinib | AXL | 41 | Cell-based Assay | [5] |
| FLT3 | ~1 | Cell-based Assay | [5] |
Key Experimental Methods for Target Engagement Validation
Validating the direct interaction of DS-1205b with AXL in a cellular context can be achieved through several robust experimental approaches. Here, we detail two primary methods: the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation followed by Western Blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When DS-1205b binds to AXL, the AXL-DS-1205b complex becomes more resistant to heat-induced denaturation compared to unbound AXL.
-
Cell Culture and Treatment:
-
Culture cancer cells known to express AXL (e.g., HCC827, A549) to 80-90% confluency.
-
Treat cells with varying concentrations of DS-1205b (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[7]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[7]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[7]
-
-
Analysis of Soluble AXL:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble AXL protein by Western Blotting (see protocol below).
-
-
Data Analysis:
-
Quantify the AXL band intensity for each temperature point and treatment condition.
-
Plot the percentage of soluble AXL relative to the lowest temperature control against the temperature to generate thermal shift curves.
-
A shift in the melting curve to a higher temperature in the presence of DS-1205b indicates target engagement.
-
Immunoprecipitation (IP) and Western Blotting
This classic technique can be used to demonstrate the direct inhibition of AXL phosphorylation by DS-1205b in cells, confirming target engagement and downstream signaling inhibition.
-
Cell Culture, Treatment, and Lysis:
-
Culture AXL-expressing cells and treat with DS-1205b as described in the CETSA protocol.
-
To stimulate AXL phosphorylation, you may treat the cells with its ligand, Gas6, for a short period before lysis.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Immunoprecipitation of AXL:
-
Incubate the cell lysates with an anti-AXL antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-AXL complexes.[8]
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific proteins.[8]
-
-
Elution and Sample Preparation:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AXL (p-AXL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
To confirm equal loading of AXL protein, the membrane can be stripped and re-probed with an antibody against total AXL. You can also probe for downstream signaling molecules like phospho-AKT (p-AKT) and total AKT in the whole cell lysates.[1]
-
-
Data Analysis:
-
Quantify the band intensities for p-AXL and total AXL.
-
A decrease in the p-AXL/total AXL ratio in DS-1205b-treated cells compared to the control indicates inhibition of AXL kinase activity and successful target engagement.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the AXL signaling pathway, the experimental workflow for target engagement validation, and a logical comparison of AXL inhibitors.
Caption: AXL Signaling Pathway and Inhibition by DS-1205b.
Caption: Experimental Workflow for Validating DS-1205b Target Engagement.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a pivotal player in cancer progression and a notorious mediator of therapeutic resistance. As a result, a growing arsenal (B13267) of AXL inhibitors is undergoing preclinical and clinical investigation. However, the potential for cross-resistance between these agents remains a critical and underexplored area. This guide provides an objective comparison of the performance of different AXL inhibitors, focusing on the mechanisms of resistance and the potential for cross-resistance, supported by available experimental data.
Mechanisms of Resistance to AXL Inhibitors
Resistance to AXL inhibitors can arise through various mechanisms, broadly categorized as on-target alterations or the activation of bypass signaling pathways. A key mechanism of adaptive resistance to selective AXL inhibition involves the upregulation of other TAM (Tyro3, AXL, MerTK) family kinases, particularly MerTK. This compensatory signaling can sustain downstream pro-survival pathways, rendering tumors less sensitive to AXL-specific blockade.
Activation of bypass tracks, such as the RAS/MAPK and PI3K/AKT pathways, is another well-documented escape mechanism. Mutations in genes like NRAS and KRAS can lead to constitutive activation of these pathways, decoupling the cell's survival from AXL signaling.
Comparative Efficacy of AXL Inhibitors
Direct head-to-head comparisons of AXL inhibitors in cell lines resistant to a specific AXL inhibitor are limited in the current literature. However, studies comparing the biochemical potency of different inhibitors against AXL and their impact on downstream signaling provide valuable insights into their potential for overcoming resistance.
A study by Zdzalik-Bielecka et al. (2022) provided a direct comparison of the inhibitory effects of bemcentinib, LDC1267 (a pan-TAM inhibitor), and gilteritinib (B612023) on GAS6-induced AXL phosphorylation in glioblastoma cells.
| Inhibitor | Target(s) | IC50 (AXL Phosphorylation) | Downstream Inhibition (pAKT, pERK) | Notes |
| Bemcentinib (BGB324) | AXL | ~1-2.5 µM | Inhibits at concentrations that also inhibit AXL phosphorylation. | A selective AXL inhibitor. |
| LDC1267 | Pan-TAM (AXL, MerTK, Tyro3) | < 1 µM | Potently inhibits downstream signaling. | The most potent and specific inhibitor of AXL activation in this study. |
| Gilteritinib (ASP2215) | FLT3, AXL | ~1 µM | Reduces pAKT and pERK at concentrations lower than those required to inhibit AXL phosphorylation, suggesting AXL-independent effects. | A multi-kinase inhibitor. |
Data is approximated from figures in Zdzalik-Bielecka et al., Mol Cancer Res, 2022.
This data suggests that while all three inhibitors can block AXL signaling, their potency and specificity differ. LDC1267, as a pan-TAM inhibitor, may have an advantage in overcoming resistance mediated by MerTK upregulation. Gilteritinib's multi-kinase activity might be beneficial in contexts where resistance is driven by pathways it also inhibits, though this could also lead to off-target effects.
Experimental Protocols
Generation of AXL Inhibitor-Resistant Cell Lines
A standard method for developing drug-resistant cancer cell lines is through continuous exposure to escalating drug concentrations.
Protocol:
-
Initial Culture and IC50 Determination: Culture the parental cancer cell line (e.g., a non-small cell lung cancer line like HCC827 or an acute myeloid leukemia line like MOLM-13) in standard growth medium. Determine the initial half-maximal inhibitory concentration (IC50) of the selected AXL inhibitor (e.g., bemcentinib) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiation of Resistance Induction: Begin by continuously exposing the cells to a low concentration of the AXL inhibitor, typically starting at or slightly below the IC50 value.
-
Dose Escalation: Initially, a significant decrease in cell growth is expected. Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks. Once the cells are stably proliferating, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of the AXL inhibitor (e.g., 5-10 times the initial IC50). At this point, single-cell cloning can be performed by limiting dilution to establish stable resistant cell lines.
-
Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the AXL inhibitor in the resistant line to the parental line. A significant increase in the IC50 value confirms the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
-
Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of the AXL inhibitor to preserve the resistant phenotype.
Cross-Resistance Profiling Assay
Protocol:
-
Cell Seeding: Seed both the parental (sensitive) and the generated AXL inhibitor-resistant cell lines in 96-well plates at an optimal density for each cell line.
-
Drug Treatment: Prepare serial dilutions of a panel of AXL inhibitors (e.g., bemcentinib, gilteritinib, and a pan-TAM inhibitor like LDC1267). Treat the cells with this range of concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
-
Data Analysis and IC50 Determination: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 values for each inhibitor in both the sensitive and resistant cell lines.
-
Comparison: Compare the IC50 values of the different AXL inhibitors in the resistant cell line to the parental cell line to determine the degree of cross-resistance.
Visualizing Signaling Pathways and Resistance Mechanisms
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which can be targeted by AXL inhibitors.
Mechanism of Cross-Resistance via MerTK Upregulation
This diagram illustrates how resistance to a selective AXL inhibitor can emerge through the compensatory upregulation of MerTK.
Experimental Workflow for Cross-Resistance Analysis
The following workflow outlines the process for investigating cross-resistance between different AXL inhibitors.
A Comparative Guide: DS-1205b (AXL Inhibitor) vs. MET Inhibitors for Overcoming Tyrosine Kinase Inhibitor Resistance
In the landscape of targeted cancer therapy, a significant challenge is the development of acquired resistance to tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR). Upregulation of bypass signaling pathways is a common mechanism of resistance. This guide provides a detailed comparison of two distinct therapeutic strategies aimed at overcoming EGFR TKI resistance: inhibition of the AXL receptor tyrosine kinase with DS-1205b and inhibition of the MET receptor tyrosine kinase with agents such as capmatinib (B1663548), tepotinib (B1684694), and savolitinib (B612288).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, supporting experimental data, and detailed methodologies for the key experiments cited.
Introduction to TKI Resistance and Bypass Signaling
First, second, and third-generation EGFR TKIs have revolutionized the treatment of EGFR-mutant NSCLC. However, the majority of patients eventually develop resistance, limiting the long-term efficacy of these agents. One of the primary mechanisms of acquired resistance is the activation of alternative signaling pathways that bypass the inhibited EGFR pathway, leading to renewed downstream signaling and tumor cell proliferation. Two such critical bypass pathways involve the AXL and MET receptor tyrosine kinases.
-
AXL Pathway: Upregulation of AXL is a known mechanism of acquired resistance to EGFR TKIs.[1][2] Activation of AXL signaling can promote cell survival and proliferation despite the presence of an EGFR inhibitor.
-
MET Pathway: MET amplification is another well-established mechanism of resistance to EGFR TKIs, occurring in a significant percentage of patients who progress on these therapies.[3][4]
This guide will compare the AXL inhibitor DS-1205b with several MET inhibitors as therapeutic options to counteract TKI resistance.
DS-1205b: An AXL Kinase Inhibitor
DS-1205b is a novel and selective small-molecule inhibitor of AXL kinase.[1][2] Its therapeutic strategy is to block the AXL-mediated bypass pathway, thereby restoring sensitivity to EGFR TKIs.
Mechanism of Action
DS-1205b inhibits the phosphorylation of the AXL receptor, which is often upregulated in response to long-term EGFR TKI treatment.[1][5] By blocking AXL signaling, DS-1205b can delay the onset of resistance and even restore the antitumor activity of EGFR TKIs in resistant tumors.[1][6]
Preclinical Efficacy
Preclinical studies have demonstrated the potential of DS-1205b in combination with EGFR TKIs.
-
In an HCC827 EGFR-mutant NSCLC xenograft mouse model, the combination of DS-1205b with erlotinib (B232) or osimertinib (B560133) significantly delayed the onset of tumor resistance compared to EGFR TKI monotherapy.[1][2][6]
-
DS-1205b was also shown to restore the antitumor activity of erlotinib in tumors that had already developed resistance.[1][6][7]
Clinical Development
Phase I clinical trials have been initiated to evaluate the safety and efficacy of DS-1205c (a related compound) in combination with gefitinib (B1684475) or osimertinib in patients with EGFR-mutant NSCLC who have progressed on EGFR TKI therapy.[8][9] In a phase 1 study with gefitinib, DS-1205c was generally well-tolerated, with common treatment-emergent adverse events including increased aspartate aminotransferase, increased alanine (B10760859) aminotransferase, maculo-papular rash, and diarrhea.[8] No complete or partial responses were observed in this study, although 25% of patients had stable disease.[8]
MET Inhibitors: A Targeted Approach for MET-Driven Resistance
Several MET inhibitors, including capmatinib, tepotinib, and savolitinib, have been developed to target MET-driven cancers. In the context of EGFR TKI resistance, these inhibitors are used to specifically target tumors that have developed MET amplification.
Mechanism of Action
MET inhibitors are small molecules that bind to the MET receptor tyrosine kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[10] By inhibiting the MET bypass pathway, these drugs can restore sensitivity to EGFR TKIs in tumors with MET amplification.
Preclinical and Clinical Efficacy
The combination of MET inhibitors with EGFR TKIs has shown promising results in both preclinical and clinical settings.
-
Capmatinib: In combination with gefitinib, capmatinib has shown promising efficacy in patients with EGFR-mutated, MET-dysregulated NSCLC.[11] For patients with a MET gene copy number ≥6, the objective response rate (ORR) was 47%.[11]
-
Tepotinib: The combination of tepotinib and gefitinib has demonstrated improvements in progression-free survival and overall response compared to chemotherapy in patients with MET-mutated, EGFR-positive NSCLC resistant to prior EGFR TKI therapy.[12] Preclinical studies have also shown that tepotinib can overcome acquired resistance to EGFR TKIs mediated by aberrant c-Met activation.[13]
-
Savolitinib: The combination of savolitinib and osimertinib has demonstrated a high, clinically meaningful, and durable response in patients with EGFR-mutated advanced NSCLC with MET-driven resistance following first-line osimertinib.[14][15] The phase II SAVANNAH trial reported an ORR of 56% in this patient population.[14][16]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for DS-1205b and various MET inhibitors in the context of TKI resistance.
Table 1: Preclinical Efficacy of DS-1205b in Combination with EGFR TKIs
| Model System | Combination Therapy | Outcome | Reference |
| HCC827 Xenograft | DS-1205b + Erlotinib | Significantly delayed onset of tumor resistance | [1][6] |
| Erlotinib-resistant HCC827 Xenograft | DS-1205b + Erlotinib | Restored antitumor activity of erlotinib | [1][6] |
| HCC827 Xenograft | DS-1205b + Osimertinib | Delayed onset of resistance | [1][6] |
Table 2: Clinical Efficacy of MET Inhibitors in Combination with EGFR TKIs
| MET Inhibitor | Combination Partner | Patient Population | Objective Response Rate (ORR) | Reference |
| Capmatinib | Gefitinib | EGFR-mutant, MET-amplified (GCN ≥6) NSCLC | 47% | [11] |
| Tepotinib | Gefitinib | EGFR-mutant, MET-mutated NSCLC with prior TKI resistance | Improved vs. chemotherapy | [12] |
| Savolitinib | Osimertinib | EGFR-mutant, MET-driven resistant NSCLC after 1st line osimertinib | 56% | [14][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: AXL and MET bypass pathways in EGFR TKI resistance.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating TKI resistance inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the target kinase (e.g., AXL or MET).
Methodology:
-
Reagents and Materials: Recombinant human kinase (AXL or MET), kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
Cell Viability Assay
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture EGFR TKI-resistant NSCLC cell lines (e.g., HCC827-ER) in appropriate media.
-
Procedure (MTT Assay Example): a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound (alone or in combination with an EGFR TKI) for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.[18][19][20]
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a relevant animal model of TKI resistance.
Methodology:
-
Model Establishment: Implant EGFR TKI-resistant tumor cells or patient-derived tumor fragments subcutaneously into immunodeficient mice (e.g., nude or NOD-SCID).[21][22]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into different treatment groups: vehicle control, EGFR TKI alone, test compound alone, and the combination of the EGFR TKI and the test compound. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the treatment until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and collect the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistical significance between the groups.[23][24]
Conclusion
The emergence of acquired resistance to EGFR TKIs necessitates the development of novel therapeutic strategies. Both AXL inhibition with DS-1205b and MET inhibition with agents like capmatinib, tepotinib, and savolitinib represent promising approaches to overcome TKI resistance by targeting distinct bypass signaling pathways.
-
DS-1205b (AXL inhibitor) offers a potential strategy for a broader range of TKI resistance mechanisms where AXL is upregulated, and preclinical data are encouraging.
-
MET inhibitors provide a highly targeted approach for patients with confirmed MET amplification, a well-defined and clinically actionable resistance mechanism with proven clinical benefit.
The choice between these strategies will likely depend on the specific molecular profile of the resistant tumor. Further clinical investigation is crucial to fully elucidate the efficacy and patient populations that will benefit most from each of these targeted approaches. The development of robust biomarkers to identify patients who will respond to either AXL or MET inhibition will be key to personalizing treatment for EGFR-mutant NSCLC.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ilcn.org [ilcn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daiichi Sankyo Initiates Phase 1 Study of AXL Inhibitor DS-1205 in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 15. esmo.org [esmo.org]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
Genetic Biomarkers for DS-1205b Sensitivity: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying the right patient population is critical for the success of targeted therapies. This guide provides a comprehensive comparison of genetic biomarkers for sensitivity to DS-1205b, a selective AXL inhibitor, and other alternative AXL-targeting agents. We delve into the molecular rationale for these biomarkers, present supporting experimental data, and provide detailed methodologies to aid in your research and development efforts.
DS-1205b is an investigational small molecule inhibitor of the AXL receptor tyrosine kinase. Its primary therapeutic rationale lies in overcoming acquired resistance to other targeted therapies, particularly in non-small cell lung cancer (NSCLC).
The Central Role of AXL in Therapy Resistance
The AXL receptor tyrosine kinase is a key player in tumor cell survival, metastasis, and the development of drug resistance.[1] Upregulation of AXL has been identified as a significant mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC.[2][3] In this context, DS-1205b is designed to be used in combination with EGFR TKIs to restore or prolong their efficacy. Preclinical studies have shown that DS-1205b can delay the onset of resistance to EGFR TKIs like erlotinib (B232) and osimertinib (B560133) in xenograft models of EGFR-mutant NSCLC.[2][3]
Putative Genetic Biomarkers for DS-1205b Sensitivity
While AXL protein overexpression is the most direct indicator of target engagement, clinical trial data for the related compound DS-1205c (a sulfate (B86663) hydrate (B1144303) of the active form of DS-1205b) in combination with gefitinib (B1684475) or osimertinib have shown no clear correlation between AXL positivity in tumor tissue and clinical efficacy.[4][5] This suggests that while AXL upregulation is necessary, other genetic and molecular factors may influence sensitivity to DS-1205b.
Here, we summarize the key putative biomarkers for DS-1205b sensitivity, drawing from preclinical and clinical data.
| Biomarker Category | Biomarker | Rationale for DS-1205b Sensitivity | Supporting Evidence |
| Primary Resistance Mechanism | EGFR Activating Mutations (e.g., exon 19 deletions, L858R) | Defines the primary patient population for EGFR TKI therapy. DS-1205b is intended for use in patients who develop resistance to these agents. | Preclinical and clinical trials of DS-1205b/c are focused on EGFR-mutant NSCLC.[2][4] |
| Acquired Resistance Mechanism | AXL Upregulation (Protein Overexpression) | AXL is a key bypass signaling pathway that confers resistance to EGFR TKIs. DS-1205b directly inhibits AXL. | Preclinical studies consistently show AXL upregulation in EGFR TKI-resistant models, and DS-1205b restores sensitivity.[2][3] |
| Negative Predictive Biomarker | MERTK Upregulation (Protein Overexpression) | MERTK is a TAM family receptor tyrosine kinase that can mediate both intrinsic and adaptive resistance to AXL inhibitors through pathway redundancy. | Preclinical studies show that MERTK expression is increased in response to AXL inhibition and that dual targeting of AXL and MERTK is more effective.[6][7] |
Comparison with Alternative AXL Inhibitors
Several other AXL inhibitors are in clinical development, each with its own set of biomarker strategies. Understanding these alternatives provides a broader context for the development of DS-1205b.
| AXL Inhibitor | Mechanism of Action | Key Investigated Biomarker(s) | Stage of Development (Highest) |
| DS-1205b/c | Small Molecule AXL Inhibitor | EGFR mutation status, AXL expression | Phase 1[4][5] |
| Bemcentinib (BGB324) | Small Molecule AXL Inhibitor | AXL expression | Phase 2 |
| ONO-7475 | Small Molecule AXL/MER Inhibitor | AXL expression | Preclinical[8] |
| SLC-391 | Small Molecule AXL Inhibitor | Not specified | Phase 1[8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental processes involved in biomarker discovery for DS-1205b, the following diagrams are provided.
Caption: EGFR and AXL signaling pathways in TKI resistance.
Caption: Workflow for biomarker identification and patient stratification.
Experimental Protocols
Immunohistochemistry (IHC) for AXL and MERTK
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) for 20-40 minutes at 95-100°C.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for AXL or MERTK at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: A semi-quantitative H-score can be calculated by multiplying the percentage of positive tumor cells at each staining intensity level (0, 1+, 2+, 3+) by the intensity value.
Next-Generation Sequencing (NGS) for EGFR Mutations
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or plasma (for liquid biopsy).
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment (for targeted panels): Probes specific to the exons of the EGFR gene (and other relevant genes) are used to capture the DNA regions of interest.
-
Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions in the EGFR gene.
Conclusion
The development of DS-1205b and other AXL inhibitors highlights a promising strategy to combat acquired resistance to targeted therapies. While AXL upregulation in the context of EGFR-mutant NSCLC provides the foundational biomarker, clinical data suggests a more complex landscape. The potential role of MERTK as a negative predictive biomarker warrants further investigation and may be crucial for refining patient selection strategies. As research progresses, a multi-faceted biomarker approach, combining genomic and proteomic data, will likely be necessary to maximize the clinical benefit of AXL inhibition. This guide provides a framework for researchers to navigate the current understanding of DS-1205b sensitivity and to design future studies aimed at validating and discovering novel predictive biomarkers.
References
- 1. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
A Comparative Guide: DS-1205b in Combination with Immunotherapy vs. Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for non-small cell lung cancer (NSCLC) and other solid tumors is rapidly evolving, with a focus on targeted and combination therapies to overcome treatment resistance. DS-1205b, a selective inhibitor of the AXL receptor tyrosine kinase, has emerged as a promising agent in this context. Upregulation of AXL signaling is a known mechanism of resistance to various cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the established preclinical and clinical data for DS-1205b in combination with chemotherapy (specifically EGFR-TKIs) and explores the compelling preclinical rationale for its potential combination with immunotherapy.
DS-1205b in Combination with Chemotherapy (EGFR-TKIs)
The primary focus of DS-1205b's development has been to overcome acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. Extensive preclinical and early-phase clinical studies have evaluated its efficacy and safety in this setting.
Preclinical Efficacy Data
In preclinical xenograft models of EGFR-mutant NSCLC, the combination of DS-1205b with EGFR-TKIs such as erlotinib (B232) and osimertinib (B560133) has demonstrated significant anti-tumor activity.
| Parameter | Erlotinib Monotherapy | DS-1205b + Erlotinib Combination | Osimertinib Monotherapy | DS-1205b + Osimertinib Combination | Reference |
| Mean Tumor Volume (mm³) at Day 100 | 814.5 | 216.8 (at 50 mg/kg DS-1205b) | Not explicitly stated, but tumor growth was delayed | Significant delay in tumor volume increase compared to monotherapy | [1] |
| Tumor Growth Inhibition (%) | Not specified | 97% (at 50 mg/kg DS-1205b) | Not specified | Not specified, but significant delay in onset of resistance | [1] |
Clinical Trial Data
Two key Phase 1 clinical trials have investigated DS-1205c (a form of DS-1205b) in combination with EGFR-TKIs in patients with metastatic or unresectable EGFR-mutant NSCLC who have progressed on prior TKI therapy.
| Trial Identifier | Combination Agent | Number of Patients | Key Efficacy Results | Common Treatment-Emergent Adverse Events (TEAEs) | Reference |
| NCT03599518 | Gefitinib (B1684475) | 20 | No complete or partial responses; 5 patients (25%) had stable disease. | Increased aspartate aminotransferase (35%), increased alanine (B10760859) aminotransferase (30%), maculo-papular rash (30%), diarrhea (25%). | [2][3] |
| NCT03255083 | Osimertinib | 13 | No complete or partial responses; two-thirds of patients achieved stable disease (one-third for >100 days). | Anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine (B1669602) phosphokinase, increased lipase (B570770) (all in 2 cases each). | [4][5] |
Experimental Protocols
In Vivo Xenograft Model (HCC827 EGFR-mutant NSCLC) [1]
-
Cell Line: Human HCC827 NSCLC cells with an EGFR exon 19 deletion were used.
-
Animal Model: Female BALB/c nude mice were subcutaneously inoculated with HCC827 cells.
-
Treatment Groups:
-
Vehicle control
-
Erlotinib monotherapy (25 mg/kg, once daily)
-
DS-1205b monotherapy (at various doses)
-
Combination of erlotinib with DS-1205b (at 12.5, 25, or 50 mg/kg, twice daily)
-
Osimertinib monotherapy
-
Combination of osimertinib with DS-1205b
-
-
Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition and delay in the onset of resistance.
Phase 1 Clinical Trial (NCT03599518) [2][3]
-
Patient Population: Japanese patients with metastatic or unresectable EGFR-mutant NSCLC with tumor progression during treatment with EGFR-TKIs.
-
Study Design: Open-label, multicenter, dose-escalation study.
-
Treatment Regimen: Patients received DS-1205c monotherapy (200-1200 mg twice daily) for a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg once daily) in 21-day cycles.
-
Primary Objective: To evaluate the safety and tolerability of the combination therapy.
Signaling Pathway and Mechanism of Action
Upregulation of the AXL receptor tyrosine kinase is a key mechanism of acquired resistance to EGFR-TKIs. AXL activation can bypass the EGFR signaling blockade, leading to the reactivation of downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK. DS-1205b selectively inhibits AXL phosphorylation, thereby blocking this bypass signal and restoring sensitivity to EGFR-TKIs.[1][6]
Caption: DS-1205b inhibits the AXL bypass signal in EGFR-TKI resistant tumors.
The Potential for DS-1205b in Combination with Immunotherapy
While no clinical trials have yet combined DS-1205b with immunotherapy, a strong preclinical rationale supports this approach. AXL inhibition has been shown to have immunomodulatory effects that can enhance the efficacy of immune checkpoint inhibitors (ICIs).
Preclinical Rationale and Evidence
Preclinical studies with various AXL inhibitors have demonstrated that blocking AXL signaling can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.
| AXL Inhibitor | Combination Agent | Key Preclinical Findings | Reference |
| Bemcentinib | Anti-PD-1 antibody | Achieved complete tumor regression in 40% of treated mice in an NSCLC model. Increased CD8+ T-cell proliferation and reduced PD-L1 expression on tumor cells. | [7] |
| General AXL Inhibition | Immune Checkpoint Blockade | Synergistic antitumor activity in preclinical models. AXL inhibition can reverse myeloid-induced T-cell inhibition. | [6][7] |
Proposed Mechanism of Synergy
AXL signaling in both tumor and immune cells can contribute to an immunosuppressive TME. AXL inhibition is hypothesized to enhance anti-tumor immunity through several mechanisms:
-
Increased T-Cell Infiltration: By modulating the TME, AXL inhibitors can promote the infiltration of cytotoxic CD8+ T-cells into the tumor.[8]
-
Reprogramming of Myeloid Cells: AXL is expressed on immunosuppressive myeloid cells like M2-polarized macrophages. Its inhibition can shift the balance towards a more pro-inflammatory, anti-tumor myeloid phenotype.[6]
-
Downregulation of PD-L1: Some studies suggest that AXL inhibition can reduce the expression of the immune checkpoint ligand PD-L1 on tumor cells, making them more susceptible to T-cell-mediated killing.[7]
Caption: DS-1205b may enhance immunotherapy by remodeling the tumor microenvironment.
Experimental Workflow: Preclinical Immunotherapy Combination Study
Caption: Workflow for a preclinical study of an AXL inhibitor with immunotherapy.
Objective Comparison and Future Outlook
| Feature | DS-1205b + Chemotherapy (EGFR-TKI) | DS-1205b + Immunotherapy |
| Development Stage | Early Clinical (Phase 1) | Preclinical Rationale |
| Supporting Data | Human safety and preliminary efficacy data available.[2][3][4][5] | Supported by preclinical data for the AXL inhibitor class, but not DS-1205b specifically.[6][7] |
| Mechanism | Overcomes acquired resistance by inhibiting the AXL bypass signaling pathway.[1] | Proposed to remodel the tumor microenvironment to be more immune-permissive, enhancing ICI efficacy.[7][8] |
| Patient Population | EGFR-mutant NSCLC with acquired resistance to TKIs.[2][4] | Potentially broader applicability in various solid tumors that are resistant to immunotherapy. |
| Current Status | Phase 1 trials completed; one terminated due to a business decision.[9][10] | Awaiting dedicated preclinical studies and potential future clinical trials. |
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of DS-1205b Free Base: A Protocol for Novel Research Compounds
Disclaimer: Specific disposal procedures for DS-1205b free base are not publicly available. This guide provides a comprehensive, safety-first protocol for the handling and disposal of novel or uncharacterized research compounds, treating them as potentially hazardous until their properties are well-understood. This procedure is based on established laboratory safety principles and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
The responsible management of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. For novel compounds like this compound, where a comprehensive Safety Data Sheet (SDS) may not be accessible, a cautious and systematic approach to disposal is essential.
Presumed Hazard Assessment
In the absence of specific data for this compound, it is prudent to assume the compound may possess multiple hazardous characteristics.[1][2] Laboratory personnel should handle the substance with the appropriate precautions for the following potential hazard classes until a formal risk assessment can be conducted.
| Hazard Class | Presumed Risk Level | Justification for Precaution | Primary Hazard Symbol |
| Acute Toxicity | High | The biological effects of a novel compound are unknown. Assume it is harmful if swallowed, inhaled, or in contact with skin. | ☠️ (Skull and Crossbones) |
| Health Hazard | High | The compound could be a carcinogen, mutagen, or reproductive toxin.[2] | (Health Hazard) |
| Flammability | Moderate to High | Assume the compound, especially if a powder or in a volatile solvent, could be flammable. | 🔥 (Flame) |
| Corrosivity | Possible | The compound may cause severe skin burns and eye damage. | corrosive (Corrosion) |
| Reactivity | Unknown | The compound's stability and potential for hazardous reactions with other chemicals are unknown.[3] | 💥 (Exploding Bomb) |
| Environmental Hazard | Unknown | Assume the compound is toxic to aquatic life with long-lasting effects. | 🌳 (Environment) |
Standard Operating Procedure for Disposal of Novel Research Compounds
This protocol outlines the essential steps for the safe disposal of this compound or any uncharacterized chemical.
I. Risk Assessment and Information Gathering
-
Consult Internal Documentation: Review all laboratory notebooks, synthesis records, and internal databases for any information regarding the structure, stability, or biological activity of this compound.
-
Analog Assessment: If the parent compound or structurally similar molecules are known, review their SDS to anticipate potential hazards.[2][4] Assume the novel compound is at least as hazardous as its closest analog.
-
Treat as Unknown: If no information is available, the compound must be handled as an "unknown" chemical, which necessitates the highest level of precaution.[1][5]
II. Personal Protective Equipment (PPE)
Based on the presumed high-risk nature of an uncharacterized compound, the following minimum PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if the solvent is known.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
III. Waste Segregation and Containerization
-
Do Not Mix Wastes: Never combine this compound waste with other chemical waste streams.[6] Mixing unknown chemicals can lead to dangerous reactions.
-
Select Appropriate Container:
-
Use a new, clean, and chemically compatible container with a secure, leak-proof lid.[7]
-
For solid waste (e.g., contaminated filter paper, gloves), double-bag the materials in heavy-duty plastic bags.[8][9]
-
For liquid waste (e.g., solutions containing the compound), use a container compatible with the solvent (e.g., a plastic-coated glass bottle for organic solvents).
-
-
Leave Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7]
IV. Labeling
Proper labeling is critical for safe disposal. Affix a hazardous waste tag to the container with the following information:[1][6][7]
-
The words "HAZARDOUS WASTE"
-
Chemical Name: "this compound" (and the solvent, if in solution).
-
Presumed Hazards: List all potential hazards (e.g., "Potentially Toxic, Flammable").
-
Date of Accumulation: The date you first added waste to the container.
-
Researcher's Name and Contact Information.
V. Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly placarded SAA within the laboratory.[7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Inform them that the waste is a novel compound with limited safety data. They will provide guidance on any additional steps required for disposal. Analysis of unknown chemicals for disposal can be costly, so providing any available information is crucial.[5][10][11]
VI. Spill Management
In the event of a spill:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition.[8]
-
Absorb: For liquid spills, cover with an inert absorbent material like vermiculite (B1170534) or sand.[8][9] Do not use combustible materials like paper towels for large spills.
-
Collect and Contain: Carefully scoop the absorbent material into a designated waste container.[9]
-
Decontaminate: Clean the spill area with soap and water.[12] All cleanup materials must be disposed of as hazardous waste.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound.
Caption: Workflow for the safe disposal of novel research compounds.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. twu.edu [twu.edu]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. westlab.com [westlab.com]
- 9. acs.org [acs.org]
- 10. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
